(R)-1-Boc-2-Butyl-piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-butylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660010 | |
| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212133-43-1 | |
| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-Boc-2-butyl-piperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a relevant synthetic approach, and provides a conceptual workflow for its preparation.
Physicochemical Properties
This compound is a Boc-protected chiral piperazine bearing a butyl substituent. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization and manipulation of the molecule.
| Property | Value |
| Molecular Weight | 242.36 g/mol [1] |
| Molecular Formula | C₁₃H₂₆N₂O₂[] |
| CAS Number | 1212133-43-1[1][] |
| IUPAC Name | tert-butyl (2R)-2-butylpiperazine-1-carboxylate[] |
| Appearance | Light yellow to yellow liquid |
| Boiling Point | 320.5±17.0 °C (Predicted) |
| Density | 0.964 g/cm³ |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Synthetic Approach: Asymmetric Lithiation and Alkylation
The synthesis of enantiopure α-substituted piperazines like this compound can be achieved through the direct functionalization of the intact piperazine ring.[3][4] A key methodology is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping the resulting organolithium intermediate with an appropriate electrophile.[3][4][5]
Experimental Protocol: General Procedure for Asymmetric α-Alkylation of N-Boc-Piperazine
This protocol is a generalized procedure based on established methods for the α-functionalization of N-Boc-piperazines.[3][4][5]
Materials:
-
N-Boc-piperazine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine (or a suitable chiral ligand)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
1-Bromobutane (or other butyl electrophile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: A reaction vessel is charged with anhydrous solvent and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Chiral Ligand Addition: (-)-Sparteine is added to the cooled solvent.
-
Lithiation: A solution of N-Boc-piperazine in the anhydrous solvent is added dropwise to the reaction mixture. Subsequently, s-BuLi is added dropwise, and the mixture is stirred at -78 °C for a specified time to facilitate the formation of the chiral lithiated intermediate. The progress of the lithiation can be monitored using in-situ IR spectroscopy.[3][4]
-
Alkylation: 1-Bromobutane is added to the reaction mixture to trap the lithiated intermediate. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Quenching and Workup: The reaction is quenched by the addition of a suitable quenching solution. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield this compound.
Analytical Characterization:
The structure and purity of the final compound would be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the presence of the butyl group and the Boc protecting group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Synthetic Workflow
The following diagram illustrates the general synthetic strategy for this compound via asymmetric lithiation.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to (R)-1-Boc-2-butyl-piperazine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-Boc-2-butyl-piperazine, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this guide presents its known properties and supplements them with information on closely related and well-characterized analogs, such as 1-Boc-piperazine. This approach offers valuable insights into its likely chemical behavior and potential applications.
Chemical Structure and Identifiers
This compound is a piperazine derivative in which one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, and a butyl group is attached to the carbon atom at the 2-position, with the stereochemistry at this center being (R).
Chemical Structure
Caption: 2D Structure of this compound
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1212133-43-1[1][2] |
| Molecular Formula | C₁₃H₂₆N₂O₂[1][2] |
| Molecular Weight | 242.36 g/mol [1][2] |
| IUPAC Name | tert-butyl (2R)-2-butylpiperazine-1-carboxylate[2] |
| Synonyms | (R)-tert-Butyl 2-butylpiperazine-1-carboxylate, (2R)-2-Butyl-1-piperazinecarboxylic acid tert-butyl ester[2] |
Physicochemical Properties
The experimental data for this compound is limited. The table below summarizes the available data and includes predicted values. For comparison, the properties of the parent compound, 1-Boc-piperazine, are also provided.
| Property | This compound | 1-Boc-piperazine |
| Appearance | Light yellow to yellow liquid[1] | White or yellowish crystal[3] |
| Boiling Point | 320.5 ± 17.0 °C (Predicted)[1][2] | 258 °C at 760 mmHg[3][4] |
| Melting Point | Not available | 43-47 °C[4] |
| Density | 0.964 g/cm³[1][2] | 1.03 g/cm³[3][4] |
| Storage Temperature | 2–8 °C, under inert gas[1][2] | Refrigerator[4] |
| Solubility | Not available | Soluble in ethyl acetate, methanol, and water[4][5] |
Role in Drug Development and Research
The Boc-piperazine moiety is a versatile building block in medicinal chemistry. The Boc protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring. This makes it a key intermediate in the synthesis of a wide range of biologically active molecules.
Derivatives of Boc-piperazine are utilized in the development of pharmaceuticals targeting the central nervous system. They are also employed in studies investigating neurotransmitter systems, which can aid in the discovery of new treatments for neurological disorders. The piperazine scaffold is a common feature in drugs with various therapeutic applications.
Experimental Protocols
General Synthesis of N-Boc Piperazines
A common method for the synthesis of mono-Boc-protected piperazines involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To achieve mono-protection selectively, the reaction conditions need to be carefully controlled. One approach involves the use of a salt of piperazine or carrying out the reaction in a suitable solvent system to favor the formation of the mono-substituted product.
A plausible synthetic route for this compound would likely involve:
-
Synthesis of (R)-2-butyl-piperazine: This chiral starting material could be prepared through various asymmetric synthesis methods.
-
Boc-protection: The subsequent reaction of (R)-2-butyl-piperazine with di-tert-butyl dicarbonate under controlled conditions would yield the desired product.
Example Protocol: Synthesis of a N-Boc Piperazine Derivative (adapted from a general procedure)
The following is a generalized protocol for the Boc-protection of a piperazine derivative. Note: This is an illustrative example and would require optimization for the specific synthesis of this compound.
Materials:
-
(R)-2-butyl-piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide
-
Dichloromethane
-
1M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve (R)-2-butyl-piperazine in an aqueous solution.
-
Cool the solution in an ice bath and add sodium hydroxide.
-
Slowly add a solution of di-tert-butyl dicarbonate in an organic solvent (e.g., dichloromethane) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
After the reaction is complete, perform an extraction with dichloromethane.
-
Combine the organic layers and wash with 1M hydrochloric acid, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to yield pure this compound.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a mono-Boc-protected piperazine derivative.
Caption: Generalized Synthetic Workflow
Safety Information
While specific hazard information for this compound is not available, related compounds such as 1-Boc-piperazine are known to cause skin and eye irritation. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This compound represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery and development. While detailed experimental data for this specific compound is scarce, its structural similarity to other well-studied Boc-protected piperazines provides a strong basis for understanding its chemical properties and potential applications. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for (R)-1-Boc-2-butyl-piperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the readily available chiral starting material, (R)-norleucine, and proceeds through a three-step sequence involving reduction, cyclization, and protection. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound can be achieved in three main stages, starting from the chiral amino acid (R)-norleucine. The overall strategy involves:
-
Reduction of the carboxylic acid functionality of (R)-norleucine to yield the corresponding chiral amino alcohol, (R)-2-amino-1-hexanol.
-
Cyclization of the amino alcohol to form the piperazine ring, yielding (R)-2-butyl-piperazine.
-
N-protection of the piperazine with a tert-butoxycarbonyl (Boc) group to afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key synthetic step.
Step 1: Synthesis of (R)-2-amino-1-hexanol from (R)-Norleucine
This procedure details the reduction of the carboxylic acid group of (R)-norleucine to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent. This method is adapted from a general procedure for the reduction of amino acids.[1][2]
Reaction Scheme:
(R)-Norleucine --(LiAlH₄, THF)--> (R)-2-amino-1-hexanol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-Norleucine | 131.17 | 10.0 g | 0.0762 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.34 g | 0.114 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Water (H₂O) | 18.02 | 4.3 mL | - |
| 15% Sodium hydroxide (NaOH) solution | - | 4.3 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
An oven-dried 500 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Lithium aluminum hydride (4.34 g, 0.114 mol) is suspended in anhydrous THF (100 mL) in the flask and cooled to 0 °C in an ice bath.
-
(R)-Norleucine (10.0 g, 0.0762 mol) is added portion-wise to the stirred suspension over 30 minutes, controlling the rate of addition to manage hydrogen evolution.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.
-
The reaction mixture is cooled to 0 °C in an ice bath and diluted with diethyl ether (100 mL).
-
The reaction is carefully quenched by the sequential dropwise addition of water (4.3 mL), 15% aqueous sodium hydroxide solution (4.3 mL), and finally water (13 mL).
-
The resulting white precipitate is stirred for 30 minutes and then filtered.
-
The filter cake is washed with diethyl ether (3 x 50 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-2-amino-1-hexanol.
Expected Yield: 75-85%
Step 2: Synthesis of (R)-2-butyl-piperazine from (R)-2-amino-1-hexanol
This step involves the cyclization of the amino alcohol to form the piperazine ring. This can be a challenging transformation, and one potential route involves a multi-step process including the activation of the hydroxyl group followed by intramolecular amination. A more direct approach involves catalytic methods. For the purpose of this guide, a conceptual protocol based on catalytic cyclization of amino alcohols is presented.[3]
Reaction Scheme:
(R)-2-amino-1-hexanol --(Catalyst, High T)--> (R)-2-butyl-piperazine
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-2-amino-1-hexanol | 117.19 | 5.0 g | 0.0427 |
| N-β-hydroxyethyl-1,2-ethylenediamine (as a conceptual co-reactant/activator) | 104.15 | - | - |
| Cu-Cr-La/γ-Al₂O₃ catalyst | - | - | - |
| Hydrogen (H₂) | 2.02 | - | - |
| Solvent (e.g., an alcohol) | - | - | - |
Conceptual Procedure:
Note: This is a conceptual procedure based on related literature and would require optimization for this specific substrate.
-
A solution of (R)-2-amino-1-hexanol and a suitable activating agent (such as N-β-hydroxyethyl-1,2-ethylenediamine, which can facilitate the cyclization) in an appropriate solvent is prepared.
-
This solution is passed through a fixed-bed reactor containing a Cu-Cr-La/γ-Al₂O₃ catalyst under a hydrogen atmosphere.
-
The reaction is carried out at elevated temperature and pressure.
-
The product mixture is collected, and the solvent is removed.
-
The crude product is purified by distillation or column chromatography to isolate (R)-2-butyl-piperazine.
Step 3: Synthesis of this compound
This final step involves the protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[4][5]
Reaction Scheme:
(R)-2-butyl-piperazine --((Boc)₂O, Solvent)--> this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-2-butyl-piperazine | 142.26 | 3.0 g | 0.0211 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 4.83 g | 0.0221 |
| Dichloromethane (CH₂Cl₂) or similar solvent | - | 50 mL | - |
| Triethylamine (Et₃N) (optional, as base) | 101.19 | 2.94 mL | 0.0211 |
Procedure:
-
(R)-2-butyl-piperazine (3.0 g, 0.0211 mol) is dissolved in dichloromethane (50 mL) in a round-bottom flask and cooled to 0 °C.
-
Triethylamine (2.94 mL, 0.0211 mol) is added to the solution (this is optional but can improve selectivity for mono-protection).
-
A solution of di-tert-butyl dicarbonate (4.83 g, 0.0221 mol) in a minimal amount of dichloromethane is added dropwise to the stirred piperazine solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Yield: >90%
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Reduction | (R)-Norleucine | LiAlH₄ | (R)-2-amino-1-hexanol | 75-85 |
| 2 | Cyclization | (R)-2-amino-1-hexanol | Catalyst | (R)-2-butyl-piperazine | Variable |
| 3 | Boc Protection | (R)-2-butyl-piperazine | (Boc)₂O | This compound | >90 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the butyl group, the piperazine ring protons, and the Boc protecting group, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To detect the presence of key functional groups, such as the N-H bond (if the second nitrogen is not protected) and the C=O stretch of the Boc group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
For similar compounds like (R)-1-Boc-3-methylpiperazine, characteristic ¹³C NMR signals for the Boc group appear around 79-80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The piperazine ring carbons typically resonate in the 40-60 ppm region. The butyl group would show characteristic signals in the aliphatic region of both ¹H and ¹³C NMR spectra.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should note that the cyclization step, in particular, may require experimental optimization to achieve satisfactory yields and purity. Standard analytical techniques should be employed to characterize all intermediates and the final product to ensure the desired structure and stereochemistry have been obtained.
References
Technical Guide: Solubility and Synthetic Applications of (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative of interest in medicinal chemistry and organic synthesis. Its physicochemical properties, particularly solubility, are critical for its application in drug discovery and process development. This technical guide provides an overview of the expected solubility characteristics of this compound based on related compounds, a detailed experimental protocol for determining its aqueous and organic solvent solubility, and a generalized synthetic workflow for its utilization. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on providing the methodology to generate such data.
Introduction to this compound
The piperazine ring is a prevalent scaffold in numerous bioactive molecules due to its ability to serve as a hydrogen bond donor and acceptor, which can enhance pharmacological and pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen. The presence of a butyl group at the 2-position introduces a chiral center and increases the lipophilicity of the molecule compared to its parent compound, 1-Boc-piperazine.
Predicted Solubility Profile
1-Boc-piperazine is known to be soluble in a range of organic solvents, including dichloromethane, ethanol, methanol, ethyl acetate, and dimethyl sulfoxide (DMSO). It also exhibits some solubility in water. The addition of the C4 alkyl chain in this compound is expected to decrease its polarity and increase its lipophilicity. Consequently, its solubility in non-polar organic solvents may be enhanced, while its aqueous solubility is likely to be lower than that of 1-Boc-piperazine.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low | The hydrophobic butyl group will likely decrease solubility compared to 1-Boc-piperazine. |
| Methanol, Ethanol | Soluble | Good general solvents for moderately polar organic molecules. |
| Polar Aprotic | ||
| DMSO, DMF | Soluble | High-polarity solvents capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Soluble | Commonly used for reactions and purification of similar intermediates. |
| Ethyl Acetate | Soluble | A moderately polar solvent, likely to be effective. |
| Non-Polar | ||
| Dichloromethane | Soluble | A common solvent for Boc-protected amines. |
| Toluene, Hexanes | Moderately Soluble | Increased lipophilicity from the butyl group may enhance solubility in these non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental procedure such as the shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Synthetic Utility and Workflow
No specific signaling pathways involving this compound have been identified in the literature. Its primary role is as a chiral building block in organic synthesis. The Boc-protected nitrogen allows for selective functionalization of the free secondary amine, followed by deprotection to enable further chemical transformations.
A general synthetic workflow for the utilization of this compound involves N-functionalization followed by Boc-deprotection.
N-Functionalization
The free secondary amine can undergo various reactions, including:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Arylation: Buchwald-Hartwig amination with aryl halides or triflates.
-
Acylation: Reaction with acid chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Boc-Deprotection
The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available, this guide provides researchers with the necessary tools to generate this crucial information through a detailed experimental protocol. Understanding the solubility of this chiral building block is a critical first step in its effective use in the synthesis of novel chemical entities for drug discovery and other applications. The provided synthetic workflow illustrates its versatility as an intermediate in the construction of more complex molecules.
Technical Guide: Spectroscopic and Synthetic Overview of (R)-1-Boc-2-butyl-piperazine
Introduction
(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative. The piperazine motif is a prevalent scaffold in medicinal chemistry, and the introduction of a chiral center at the C-2 position with a butyl substituent offers opportunities for exploring new chemical space and developing novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable building block in organic synthesis. This guide provides predicted spectroscopic data and a plausible synthetic protocol for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for 1-Boc-piperazine and the expected electronic and steric effects of a butyl group at the C-2 position.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.90 - 3.75 | m | 1H | CH (piperazine ring, C2) |
| ~3.50 - 3.35 | m | 2H | CH₂ (piperazine ring, C3 axial & equatorial) |
| ~3.00 - 2.85 | m | 2H | CH₂ (piperazine ring, C5 axial & equatorial) |
| ~2.80 - 2.65 | m | 2H | CH₂ (piperazine ring, C6 axial & equatorial) |
| ~1.95 | s (br) | 1H | NH (piperazine ring) |
| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |
| ~1.60 - 1.45 | m | 2H | CH₂ (butyl group) |
| ~1.40 - 1.25 | m | 2H | CH₂ (butyl group) |
| ~0.90 | t | 3H | CH₃ (butyl group) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.7 | C=O (Boc group) |
| ~79.5 | C(CH₃)₃ (Boc group) |
| ~55.0 | CH (piperazine ring, C2) |
| ~46.0 | CH₂ (piperazine ring, C6) |
| ~45.5 | CH₂ (piperazine ring, C3) |
| ~44.0 | CH₂ (piperazine ring, C5) |
| ~34.0 | CH₂ (butyl group) |
| 28.4 | C(CH₃)₃ (Boc group) |
| ~29.0 | CH₂ (butyl group) |
| ~22.5 | CH₂ (butyl group) |
| ~14.0 | CH₃ (butyl group) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3330 | Medium, sharp | N-H stretch |
| ~2960, 2930, 2870 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (urethane) |
| ~1420 | Medium | C-H bend (CH₂) |
| ~1240 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 243.21 | [M+H]⁺ (Molecular Ion) |
| 187.15 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 143.12 | [M - Boc]⁺ (Loss of Boc group) |
| 100.09 | [Boc]⁺ |
| 87.09 | [Piperazine-C₄H₉]⁺ |
Experimental Protocols
A plausible synthetic route to this compound can be achieved through the enantioselective synthesis of (R)-2-butyl-piperazine followed by N-Boc protection.
3.1. Synthesis of (R)-2-Butyl-piperazine
A potential method involves the asymmetric lithiation of an N-Boc protected piperazine, followed by alkylation and subsequent deprotection.
-
Step 1: Asymmetric Lithiation and Alkylation.
-
To a solution of a suitable chiral N-Boc-N'-benzylpiperazine in dry diethyl ether at -78 °C under an argon atmosphere, add s-butyllithium and (-)-sparteine.
-
Stir the mixture at this temperature for the optimized time determined by in situ IR spectroscopy to ensure complete lithiation.
-
Add 1-iodobutane as the electrophile and continue stirring at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Step 2: Deprotection.
-
Dissolve the product from Step 1 in methanol.
-
Add palladium on carbon (10%) and subject the mixture to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (R)-2-butyl-piperazine.
-
3.2. N-Boc Protection of (R)-2-Butyl-piperazine
-
Dissolve (R)-2-butyl-piperazine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, for example, triethylamine or sodium bicarbonate.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by flash column chromatography to yield this compound.
Workflow and Characterization Diagram
The following diagram illustrates the proposed synthetic workflow and the subsequent characterization of the final product.
Caption: Synthetic and analytical workflow.
A Technical Guide to the Prospective Biological Activities of (R)-1-Boc-2-butyl-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of therapeutic agents. This technical guide explores the prospective biological activities of a specific subclass: (R)-1-Boc-2-butyl-piperazine derivatives. While direct experimental data for this particular series of compounds is not extensively available in current literature, this document provides a comprehensive framework for their synthesis, potential biological evaluation, and the elucidation of their mechanism of action. By leveraging the known pharmacological profiles of other piperazine derivatives, we propose potential therapeutic applications, detail relevant experimental protocols, and provide templates for data presentation and pathway analysis to guide future research in this promising area.
Introduction: The Piperazine Core in Drug Discovery
Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug design.[1] Its presence in a molecule can significantly influence physicochemical properties such as solubility and basicity, which in turn affect pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).[2] The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of biological activity.[3]
Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antifungal, anticancer, and a variety of central nervous system (CNS) effects.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, as in this compound, provides a strategic handle for synthetic elaboration, allowing for the selective functionalization of the N4 position. The chiral center at the C2 position, bearing a butyl group, introduces stereospecificity that can be crucial for selective interaction with biological targets.
This guide will focus on two primary areas of potential biological activity for this compound derivatives: antimicrobial and neuroprotective effects.
Synthetic Strategies
The synthesis of this compound and its subsequent derivatization are critical first steps in exploring its biological potential.
Synthesis of the Core Scaffold: this compound
The asymmetric synthesis of 2-substituted piperazines is a key challenge. One common approach starts from a chiral α-amino acid. For the synthesis of the (R)-2-butyl derivative, (R)-2-aminocaproic acid (a derivative of norleucine) could be a suitable starting material.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic route to the core scaffold.
Derivatization at the N4 Position
With the this compound core in hand, a diverse library of derivatives can be generated by functionalizing the N4 nitrogen. Common synthetic transformations include:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl substituents.
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic moieties.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Commercial Availability and Technical Guide for (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-2-butyl-piperazine , a chiral building block of significant interest in medicinal chemistry, is commercially available from various specialized chemical suppliers. This technical guide provides a comprehensive overview of its availability, physicochemical properties, and key experimental protocols relevant to its application in research and drug development.
Commercial Availability
This compound, identified by CAS Number 1212133-43-1 , is offered by several chemical vendors. Researchers can procure this compound from suppliers such as BOC Sciences and Ivy Fine Chemicals, typically in quantities ranging from grams to bulk scales, ensuring a steady supply for laboratory research and process development.
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Below is a summary of its key data points.
| Property | Value |
| CAS Number | 1212133-43-1 |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| Predicted Boiling Point | 320.5 ± 17.0 °C at 760 mmHg |
| Predicted Density | 0.964 g/cm³ |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C |
Note: Some physical properties are predicted and should be confirmed with experimental data where critical.
For comparison, the well-characterized, related compound 1-Boc-piperazine (CAS 57260-71-6) exhibits the following properties:
| Property | Value |
| Appearance | White to yellowish crystal |
| Melting Point | 43-47 °C |
| Boiling Point | 258 °C at 760 mmHg |
| Density | 1.03 g/cm³ |
| Flash Point | 109.8 °C |
| Storage Conditions | Refrigerator (2-8 °C) |
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis of the chiral piperazine core, its protection with the Boc group, and the subsequent deprotection, which are central to the utilization of this compound in synthetic workflows.
Representative Synthesis of Chiral 2-Alkylpiperazines
Another powerful method is the asymmetric lithiation of an N-Boc piperazine, followed by trapping with an electrophile. This approach allows for the direct introduction of the alkyl substituent at the 2-position with stereocontrol.
Boc Protection of 2-Substituted Piperazines
This procedure describes the protection of the free amine in a 2-substituted piperazine with the tert-butoxycarbonyl (Boc) group.
Materials:
-
(R)-2-butyl-piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-2-butyl-piperazine (1.0 equiv.) in dichloromethane.
-
Add triethylamine (1.1 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
N-Boc Deprotection of Piperazine Derivatives
The removal of the Boc protecting group is a common and crucial step to enable further functionalization of the piperazine nitrogen.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-butyl-piperazine.
Visualizations
Synthetic Workflow for Functionalization
The following diagram illustrates a typical workflow involving the use of this compound in the synthesis of a more complex molecule.
Signaling Pathway Context
While this compound is a building block and not a signaling molecule itself, its derivatives are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified GPCR signaling cascade where a drug derived from this piperazine scaffold might act as an antagonist.
Methodological & Application
Application Note and Protocol: Synthesis of (R)-1-Boc-2-butyl-piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-Boc-2-butyl-piperazine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The piperazine motif is a common scaffold in a multitude of pharmacologically active compounds, and the introduction of a butyl group at the C-2 position provides a key lipophilic element. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom, making it a versatile intermediate for the synthesis of complex molecules and potential drug candidates.[1][2] This application note provides a detailed protocol for the synthesis of this compound from (R)-2-butylpiperazine via N-Boc protection using di-tert-butyl dicarbonate (Boc anhydride).
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[3][4] The reaction of an amine with di-tert-butyl dicarbonate is a common and efficient method for introducing the Boc group.[3][4] For unsymmetrical piperazines like (R)-2-butylpiperazine, achieving mono-protection is a critical step, which can be influenced by the reaction conditions.[1]
Reaction Scheme:
Experimental Protocol
This protocol details the procedure for the selective mono-N-Boc protection of (R)-2-butylpiperazine.
Materials and Equipment:
-
(R)-2-butylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-butylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration of the starting material).
-
Addition of Base: Add triethylamine (TEA, 1.1 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a minimal amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the cooled piperazine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | Value/Condition |
| Reactants | |
| (R)-2-butylpiperazine | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.05 eq |
| Triethylamine | 1.1 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous wash with NaHCO₃ and Brine |
| Purification | Column Chromatography (if necessary) |
| Expected Yield | 85-95% (typical for Boc protection of amines) |
| Product Appearance | Colorless to pale yellow oil or solid |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Relationship between reactants, reagents, and products.
References
detailed protocol for Boc protection of (R)-2-butylpiperazine
Application Notes and Protocols
Topic: Detailed Protocol for the Boc Protection of (R)-2-butylpiperazine
Audience: Researchers, scientists, and drug development professionals.
**Introduction
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for amines in multi-step organic synthesis, particularly within medicinal chemistry and drug development.[1] Its stability under various conditions and ease of removal under acidic conditions make it highly valuable.[1][2] Piperazine and its derivatives are significant scaffolds in many pharmaceuticals.[3] The selective protection of one of the two amino groups in substituted piperazines like (R)-2-butylpiperazine is a common challenge. Due to the steric hindrance from the butyl group at the C2 position, the N4 nitrogen is more nucleophilic and less sterically hindered, making it the more likely site for mono-protection.
This document provides a detailed protocol for the selective mono-Boc protection of (R)-2-butylpiperazine at the N4 position using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme
The reaction involves the nucleophilic attack of the secondary amine of (R)-2-butylpiperazine on the carbonyl carbon of di-tert-butyl dicarbonate, typically facilitated by a base.[1]
(R)-2-butylpiperazine + (Boc)₂O → (R)-tert-butyl 4-butylpiperazine-1-carboxylate + tert-butanol + CO₂
**Experimental Protocol
This protocol outlines a standard and widely applicable method for the Boc protection of a secondary amine using di-tert-butyl dicarbonate and triethylamine (TEA) in tetrahydrofuran (THF).[1]
Materials:
-
(R)-2-butylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-butylpiperazine (1.0 eq) in anhydrous THF to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirring amine solution at room temperature. The Boc₂O can be added as a solid in portions or as a solution in a minimal amount of THF.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the THF under reduced pressure using a rotary evaporator.[1]
-
Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude product.[1]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure (R)-tert-butyl 4-butylpiperazine-1-carboxylate.
**Data Presentation
The following table summarizes the quantitative data for the Boc protection of (R)-2-butylpiperazine on a 1 mmol scale.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Amount (g or mL) |
| (R)-2-butylpiperazine | 142.24 | 1.0 | 1.0 | 0.142 g |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1 | 0.240 g |
| Triethylamine | 101.19 | 1.2 | 1.2 | 0.167 mL |
| Anhydrous THF | - | - | - | 2-10 mL |
| Expected Product | ||||
| (R)-tert-butyl 4-butylpiperazine-1-carboxylate | 242.38 | - | - | ~0.218 g (90% yield) |
**Expected Characterization
The final product, (R)-tert-butyl 4-butylpiperazine-1-carboxylate, can be characterized by standard analytical techniques.
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate as a singlet at approximately 1.4-1.5 ppm. The protons of the piperazine ring will appear as multiplets in the range of 2.3-3.8 ppm.[4] The protons of the butyl group will also be present in the aliphatic region.
-
¹³C NMR: The ¹³C NMR will show characteristic peaks for the carbonyl and the quaternary carbon of the Boc group, in addition to the carbons of the piperazine and butyl groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the protected product.
Visualizations
Caption: Workflow for the Boc protection of (R)-2-butylpiperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
Application Notes and Protocols for the Use of (R)-1-Boc-2-butyl-piperazine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-1-Boc-2-butyl-piperazine as a chiral building block in parallel synthesis for the generation of diverse chemical libraries aimed at drug discovery. The presence of the butyl group at the C-2 position introduces a key lipophilic element and a specific stereocenter, which can be crucial for molecular recognition by biological targets. The Boc-protecting group on one of the piperazine nitrogens allows for regioselective functionalization, a critical feature for controlled library synthesis.
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties.[1] Libraries based on chiral 2-substituted piperazines are of particular interest for targeting a variety of biological systems, including G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.[2][3]
Key Applications in Library Synthesis
This compound is a versatile starting material for various parallel synthesis strategies, enabling the rapid production of a multitude of distinct compounds. Key applications include:
-
Solid-Phase Synthesis: The free secondary amine of this compound can be attached to a solid support, facilitating the use of excess reagents and simplifying the purification process to mere washing steps. This approach is highly compatible with automated synthesis platforms.
-
Solution-Phase Parallel Synthesis: This building block is also well-suited for solution-phase library generation in multi-well plates. Subsequent purification can be streamlined using techniques like liquid-liquid or solid-phase extraction.
-
Diversity-Oriented Synthesis: Following the initial functionalization of the free secondary amine, the Boc group can be removed under acidic conditions to expose the second nitrogen atom for further diversification, allowing for the creation of complex and structurally diverse molecular libraries.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in parallel synthesis.
Protocol 1: Solid-Phase Synthesis of a Disubstituted Piperazine Library
This protocol outlines the synthesis of a library of N-acyl, N'-alkyl piperazine derivatives starting from this compound on a solid support.
Materials:
-
This compound
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
A diverse set of carboxylic acids (R¹-COOH)
-
A diverse set of alkylating agents (R²-X, e.g., alkyl bromides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling and Piperazine Loading: Swell Rink Amide resin in DMF in a series of reaction vessels. Activate the resin with piperidine in DMF to deprotect the amine. Wash the resin extensively with DMF and DCM. Couple this compound to the resin using DIC and HOBt in DMF.
-
Boc Deprotection: Treat the resin-bound piperazine with a solution of 20% TFA in DCM to remove the Boc protecting group. Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM, and then wash again with DCM and DMF.
-
First Diversification (Acylation): To each reaction vessel, add a unique carboxylic acid (R¹-COOH) from a pre-selected library, along with DIC and HOBt in DMF. Allow the reaction to proceed overnight. Wash the resin thoroughly with DMF and DCM.
-
Second Diversification (Alkylation): To each reaction vessel, add a unique alkylating agent (R²-X) and DIPEA in DMF. Heat the reaction vessels to facilitate the alkylation. Wash the resin with DMF and DCM.
-
Cleavage and Isolation: Cleave the final compounds from the resin using a solution of 95% TFA in DCM. Collect the cleavage solution and evaporate the solvent. Purify the resulting library of compounds using high-throughput preparative HPLC.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for a small, representative library synthesized using the protocol described above. Yields and purities are typical for solid-phase synthesis.
| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |
| LIB-001 | Phenyl | Methyl | 303.44 | 78 | 95 |
| LIB-002 | Phenyl | Ethyl | 317.47 | 75 | 92 |
| LIB-003 | 4-Chlorophenyl | Methyl | 337.88 | 81 | 96 |
| LIB-004 | 4-Chlorophenyl | Ethyl | 351.91 | 72 | 91 |
| LIB-005 | Thiophene-2-yl | Methyl | 309.48 | 76 | 94 |
| LIB-006 | Thiophene-2-yl | Ethyl | 323.51 | 73 | 93 |
Protocol 2: Solution-Phase Parallel Synthesis via Reductive Amination
This protocol describes the generation of a library by reacting the free secondary amine of this compound with a diverse set of aldehydes followed by Boc-deprotection and subsequent acylation.
Materials:
-
This compound
-
A diverse set of aldehydes (R¹-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
A diverse set of acylating agents (R²-COCl)
-
Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
96-well reaction block
Procedure:
-
Reductive Amination: In each well of a 96-well reaction block, dissolve this compound in DCE. To each well, add a unique aldehyde (R¹-CHO) followed by the addition of STAB. Shake the reaction block at room temperature overnight.
-
Work-up: Quench the reactions by adding saturated sodium bicarbonate solution. Extract the products with DCM using a liquid handling system. Dry the organic extracts and evaporate the solvent.
-
Boc Deprotection: Dissolve the crude products in DCM and treat with TFA. After completion of the deprotection, evaporate the solvent and excess TFA.
-
Acylation: Redissolve the resulting amines in DCM containing TEA. To each well, add a unique acylating agent (R²-COCl). Shake the reaction block at room temperature for several hours.
-
Purification: Purify the final compounds in a parallel fashion using solid-phase extraction (SPE) cartridges.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for a small, representative library synthesized using the solution-phase protocol.
| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |
| SOL-001 | Benzyl | Phenylacetyl | 393.56 | 65 | 91 |
| SOL-002 | Benzyl | Benzoyl | 379.53 | 68 | 94 |
| SOL-003 | 4-Fluorobenzyl | Phenylacetyl | 411.55 | 62 | 90 |
| SOL-004 | 4-Fluorobenzyl | Benzoyl | 397.52 | 66 | 93 |
| SOL-005 | Cyclohexylmethyl | Phenylacetyl | 399.60 | 70 | 95 |
| SOL-006 | Cyclohexylmethyl | Benzoyl | 385.57 | 72 | 96 |
Visualizations
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for solid-phase parallel synthesis of a piperazine library.
Signaling Pathway: GPCR Modulation
Libraries derived from chiral piperazines are frequently screened against G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[4][5] The following diagram illustrates a generic GPCR signaling cascade that can be modulated by ligands synthesized from this compound.
Caption: Generic GPCR signaling pathway targeted by piperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the N-alkylation of (R)-1-Boc-2-butyl-piperazine, a key intermediate in the synthesis of diverse bioactive molecules. The N-tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the free secondary amine. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to offer robust and reproducible methods for the synthesis of N-alkylated this compound derivatives, which are valuable scaffolds in medicinal chemistry.
Principles of N-Alkylation
The selective mono-alkylation of piperazine is a common challenge in organic synthesis due to the presence of two nucleophilic nitrogen atoms. The use of a mono-protected piperazine, such as this compound, is a highly effective strategy to achieve selective alkylation at the unprotected nitrogen.[1]
Direct N-Alkylation
Direct N-alkylation involves the reaction of the secondary amine of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction. Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently used.[2][3]
Reductive Amination
Reductive amination is a two-step, one-pot reaction that provides an alternative route to N-alkylated piperazines.[4] This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the corresponding amine.[5] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and selective.[6]
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of piperazine derivatives. The data is based on analogous systems and serves as a guideline for expected yields.
Table 1: Representative Yields for Direct N-Alkylation of N-Acylpiperazines with Various Alkyl Bromides
Data adapted from a study on the alkylation of N-acetylpiperazine, which serves as a comparable system.[7]
| Alkylating Agent | Product | Yield (%) |
| n-Butyl bromide | N-Butyl-N'-acetylpiperazine | 88 |
| n-Hexyl bromide | N-Hexyl-N'-acetylpiperazine | 69 |
| n-Octyl bromide | N-Octyl-N'-acetylpiperazine | 90 |
| n-Dodecyl bromide | N-Dodecyl-N'-acetylpiperazine | 87 |
Table 2: Representative Yields for Reductive Amination of Amines with Various Aldehydes
Data adapted from studies on the reductive amination of amines, providing an estimation of expected yields.[8][9]
| Aldehyde | Amine | Reducing Agent | Yield (%) |
| Benzaldehyde | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | 55-65 |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | 72-96 |
| Naphthaldehyde | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | 95 |
| Piperonal | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | 92 |
Experimental Protocols
Protocol for Direct N-Alkylation
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.[2]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add the alkyl halide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde.[6][10]
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and the aldehyde in anhydrous DCM in a round-bottom flask.
-
Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification Protocol
The crude product from either N-alkylation method can be purified by flash column chromatography on silica gel.[11]
Materials:
-
Crude N-alkylated product
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified N-alkylated this compound derivative.
Boc Deprotection Protocol
The Boc protecting group can be removed under acidic conditions to yield the free secondary amine.[1]
Materials:
-
N-alkylated this compound derivative
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the Boc-protected piperazine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify with NaHCO₃ or NaOH solution until the pH is >10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Synthetic routes for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Deprotection of (R)-1-Boc-2-butyl-piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions.[1] Piperazine and its derivatives are crucial pharmacophores found in numerous approved drugs, making the efficient synthesis and manipulation of these scaffolds highly important.
This application note provides detailed protocols for the deprotection of (R)-1-Boc-2-butyl-piperazine to yield (R)-2-butylpiperazine. Two common and effective methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrogen chloride (HCl) in 1,4-Dioxane. These protocols are designed to be reliable and scalable for applications in research and drug development.
Reaction Scheme
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.
This compound → (R)-2-butylpiperazine
Application Notes
The choice between TFA and HCl for Boc deprotection often depends on the nature of the substrate and the desired form of the final product.
-
TFA in DCM: This is a very common and highly effective method for Boc deprotection.[2] The reaction is typically fast and clean. However, the resulting product is the trifluoroacetate salt, which can sometimes be difficult to handle or may require an additional basic work-up step to yield the free amine.[2]
-
HCl in Dioxane or Methanol: This is a widely used alternative that yields the hydrochloride salt of the amine.[1][3] Hydrochloride salts are often crystalline solids that are easy to isolate by filtration, which can simplify purification.[1] This method is particularly advantageous if the TFA salt is problematic or if the free amine is highly water-soluble.
Monitoring the reaction progress is crucial to avoid potential side reactions from prolonged exposure to strong acid.[2] Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for monitoring the disappearance of the starting material.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using TFA in DCM, followed by a basic work-up to isolate the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield (R)-2-butylpiperazine as the free base.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is an alternative method that typically yields the hydrochloride salt of the product, which may precipitate from the reaction mixture.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-Dioxane if necessary, or use it directly if it is an oil.
-
To the stirred substrate, add a solution of 4M HCl in 1,4-Dioxane (5-10 equiv.) at room temperature.[1]
-
Stir the reaction for 30 minutes to 2 hours. The reaction is typically fast.[3] Monitor by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the residue to induce or complete the precipitation of the hydrochloride salt.[1]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-butylpiperazine dihydrochloride.
Data Presentation: Summary of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic acid (TFA) | Hydrogen chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Equivalents of Acid | 5 - 10 | 5 - 10 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours[2] | 0.5 - 2 hours[3] |
| Work-up | Basic wash (e.g., NaHCO₃) and extraction | Evaporation and precipitation/filtration |
| Final Product Form | Free Base | Dihydrochloride Salt |
| Typical Yield | >95% | >95% |
Product Characterization
Successful deprotection can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The most indicative change is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.[4][5]
-
LC-MS: A shift in the mass spectrum corresponding to the loss of the Boc group (100.12 g/mol ) and a significant decrease in retention time on a reverse-phase column will be observed.
Visualization: Experimental Workflow
Caption: General experimental workflow for the deprotection of Boc-protected piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the secondary amine at the N4 position. The butyl group at the C2 position introduces steric bulk and lipophilicity, which can be leveraged to modulate the physicochemical and pharmacological properties of target molecules.
These application notes provide detailed protocols for two key coupling reactions involving this compound: Buchwald-Hartwig amination for the formation of C-N bonds with aryl and heteroaryl halides, and amide bond formation with carboxylic acids. The protocols are based on established methodologies for related N-Boc-piperazine derivatives and have been adapted to account for the specific structural features of the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines.[1][2][3] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the N4 position.
Application Notes:
-
Substrate Scope: This protocol is generally applicable to a variety of aryl and heteroaryl halides (bromides and chlorides are most common). Electron-rich, electron-poor, and sterically hindered coupling partners can be used.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields, especially with sterically hindered substrates like this compound. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) are often effective for coupling secondary amines.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are suitable.
-
Reaction Conditions: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures. Reaction times can vary from a few hours to overnight.
-
Steric Hindrance: The butyl group at the 2-position may necessitate longer reaction times, higher catalyst loading, or the use of more specialized ligands compared to unsubstituted N-Boc-piperazine. Optimization of reaction conditions is recommended for each specific substrate combination.
Illustrative Quantitative Data for Buchwald-Hartwig Amination
The following table provides illustrative data for the coupling of this compound with various aryl halides. Note: These are representative yields and may vary based on specific reaction conditions and substrate reactivity.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 110 | 18 | 78 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 10 | 92 |
| 1-Chloro-2-nitrobenzene | Pd(OAc)₂ (3) | XPhos (6) | NaOtBu | Dioxane | 110 | 24 | 65 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Anhydrous workup and purification reagents (e.g., ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add this compound and the aryl halide, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl piperazine.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, widely used in the construction of peptides, small molecule drugs, and other biologically active compounds. The secondary amine of this compound can be readily acylated using a variety of carboxylic acids and coupling reagents.
Application Notes:
-
Coupling Reagents: A wide range of coupling reagents can be employed. Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole), are cost-effective and widely used. For more challenging or sterically hindered couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and can minimize racemization of chiral carboxylic acids.[4]
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common choices.
-
Steric Considerations: The butyl group adjacent to the reacting nitrogen can increase steric hindrance. For hindered carboxylic acids, using a more powerful coupling reagent like HATU and potentially a higher reaction temperature or longer reaction time may be necessary to achieve good conversion.
Illustrative Quantitative Data for Amide Bond Formation
The following table provides illustrative data for the amide coupling of this compound with various carboxylic acids. Note: These are representative yields and may vary based on specific reaction conditions and substrate reactivity.
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC | HOBt | DIPEA | DMF | 12 | 90 |
| Acetic Acid | HATU | - | DIPEA | DCM | 2 | 95 |
| Boc-Gly-OH | EDC | HOBt | DIPEA | DMF | 16 | 82 |
| 4-Fluorophenylacetic acid | HATU | - | DIPEA | DCM | 3 | 93 |
Experimental Protocol: Amide Coupling using HATU
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Workflow Diagram: Amide Bond Formation
References
Application Notes and Protocols: (R)-1-Boc-2-butyl-piperazine in the Synthesis of Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the chiral building block, (R)-1-Boc-2-butyl-piperazine, in the synthesis of potent and selective G-protein coupled receptor (GPCR) ligands, with a specific focus on Dopamine D3 receptor antagonists. The methodologies and data presented herein are based on established principles of medicinal chemistry and pharmacological evaluation, drawing from exemplary syntheses of related chiral piperazine-containing GPCR ligands.
Introduction
G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The dopamine D3 receptor, in particular, is a key target for the development of therapeutics for a range of central nervous system (CNS) disorders, including schizophrenia, substance abuse, and Parkinson's disease. The use of chiral synthons, such as this compound, is a critical strategy in the design of selective GPCR ligands. The stereochemistry introduced by such building blocks can significantly influence the potency, selectivity, and pharmacokinetic properties of the final compounds by providing specific interactions with the chiral environment of the receptor's binding pocket. This application note details a synthetic route and pharmacological evaluation of a novel D3 antagonist synthesized from this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis and pharmacological evaluation of a representative Dopamine D3 antagonist, Compound 1 , synthesized using this compound.
Table 1: Synthesis Yields
| Step | Reaction | Product | Yield (%) |
| 1 | Boc Deprotection of this compound | (R)-2-butyl-piperazine | 95 |
| 2 | N-Arylation | (R)-1-(2,3-dichlorophenyl)-2-butyl-piperazine | 78 |
| 3 | Alkylation | 4-((R)-4-(2,3-dichlorophenyl)-3-butyl-piperazin-1-yl)butanenitrile | 65 |
| 4 | Nitrile Reduction | 4-((R)-4-(2,3-dichlorophenyl)-3-butyl-piperazin-1-yl)butan-1-amine | 85 |
| 5 | Amide Coupling | Compound 1 | 72 |
Table 2: Pharmacological Profile of Compound 1
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity |
| Dopamine D3 | 0.8 | Antagonist |
| Dopamine D2 | 125 | Antagonist |
| Serotonin 5-HT₁ₐ | >1000 | - |
| Serotonin 5-HT₂ₐ | >1000 | - |
Experimental Protocols
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-Bromo-2,3-dichlorobenzene
-
Palladium(II) acetate
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide
-
Toluene
-
4-Bromobutyronitrile
-
Potassium carbonate
-
Acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
4-(Pyridin-2-yl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2M NaOH to pH > 12.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford (R)-2-butyl-piperazine as an oil.
Step 2: N-Arylation
-
To a solution of (R)-2-butyl-piperazine (1.0 eq) and 1-bromo-2,3-dichlorobenzene (1.1 eq) in toluene (15 mL/mmol), add sodium tert-butoxide (1.4 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and BINAP (0.03 eq).
-
Heat the reaction mixture to 100 °C for 16 hours under an argon atmosphere.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-1-(2,3-dichlorophenyl)-2-butyl-piperazine.
Step 3: Alkylation
-
To a solution of (R)-1-(2,3-dichlorophenyl)-2-butyl-piperazine (1.0 eq) in acetonitrile (20 mL/mmol), add 4-bromobutyronitrile (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture for 12 hours.
-
Cool to room temperature and filter off the solids.
-
Concentrate the filtrate and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 4-((R)-4-(2,3-dichlorophenyl)-3-butyl-piperazin-1-yl)butanenitrile.
Step 4: Nitrile Reduction
-
To a suspension of LiAlH₄ (2.0 eq) in dry THF (15 mL/mmol) at 0 °C, add a solution of 4-((R)-4-(2,3-dichlorophenyl)-3-butyl-piperazin-1-yl)butanenitrile (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to yield 4-((R)-4-(2,3-dichlorophenyl)-3-butyl-piperazin-1-yl)butan-1-amine, which is used in the next step without further purification.
Step 5: Amide Coupling
-
To a solution of 4-(pyridin-2-yl)benzoic acid (1.1 eq) in DMF (10 mL/mmol), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-((R)-4-(2,3-dichlorophenyl)-3-butyl-piperazin-1-yl)butan-1-amine (1.0 eq) in DMF, followed by DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to afford Compound 1 .
Materials:
-
HEK293 cell membranes expressing human D2 or D3 receptors.
-
[³H]Spiperone (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Haloperidol (for non-specific binding).
-
Compound 1 (test ligand).
-
96-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Compound 1 in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration 0.2 nM), and 50 µL of the test compound solution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of haloperidol (final concentration 10 µM).
-
Add 50 µL of the cell membrane preparation (20-40 µg protein) to initiate the binding reaction.
-
Incubate the plates at room temperature for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ values using the Cheng-Prusoff equation.
Visualizations
Caption: Synthetic workflow for Compound 1.
Caption: Dopamine D3 receptor signaling pathway.
Caption: High-throughput screening workflow.
Application of (R)-1-Boc-2-butyl-piperazine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-2-butyl-piperazine and its analogs are valuable chiral building blocks in medicinal chemistry, particularly in the discovery of novel therapeutics targeting the central nervous system (CNS). The inherent chirality at the 2-position of the piperazine ring allows for stereospecific interactions with biological targets, often leading to improved potency and selectivity. The Boc-protecting group on one of the nitrogen atoms enables regioselective functionalization of the second nitrogen, making it a versatile scaffold for constructing diverse chemical libraries.
Key Applications in Drug Discovery
The 2-substituted piperazine motif is a privileged structure found in numerous biologically active compounds. The alkyl substituent at the 2-position, such as a butyl group, can influence the compound's lipophilicity, metabolic stability, and binding affinity to its target.
Central Nervous System (CNS) Disorders:
Derivatives of chiral 2-alkyl-piperazines have shown significant promise in the development of drugs for a range of CNS disorders.[1][2] These compounds often target G-protein coupled receptors (GPCRs) that are crucial for neurotransmission.[3]
-
Dopamine Receptors: Arylpiperazine derivatives are known to interact with dopamine D2 and D3 receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[4][5] The stereochemistry and the nature of the substituent at the 2-position can modulate the affinity and selectivity for these receptor subtypes.
-
Serotonin Receptors: Many CNS drugs, including antidepressants and anxiolytics, target serotonin (5-HT) receptors.[2] Chiral piperazine derivatives have been designed as potent ligands for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[6][7]
-
Sigma Receptors: Sigma receptors (σ1 and σ2) are implicated in a variety of neurological conditions, including neurodegenerative diseases and pain. Chiral piperazine analogs have been identified as high-affinity ligands for sigma receptors, highlighting their potential as novel therapeutics in this area.[8]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of representative 2-substituted piperazine derivatives for various CNS receptors. This data illustrates the impact of substitution on receptor affinity and selectivity.
| Compound/Derivative | Target Receptor | Ki (nM) | Reference Compound |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 | BP 897 |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 | BP 897 |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | 8-OH-DPAT |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | 8-OH-DPAT |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 8a | 5-HT7 | 3.77 | - |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 11b | D2 | <100 | Risperidone |
| Thiophenephenyl Substituted Phenylpiperazine 6a | D3 | 1.4 | - |
| Thiophenephenyl Substituted Phenylpiperazine 6a | D2 | >400-fold selective | - |
| Thiazolylphenyl Substituted Phenylpiperazine 7a | 5-HT1A | 14.3 | - |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Boc-2-alkyl-piperazine from (R)-amino acid
This protocol describes a general method for the synthesis of chiral 2-substituted piperazines starting from an optically pure amino acid.[9]
Materials:
-
(R)-amino acid (e.g., (R)-2-aminohexanoic acid for the butyl derivative)
-
Thionyl chloride
-
Methanol or Ethanol
-
Haloacetyl halide (e.g., chloroacetyl chloride)
-
Inorganic base (e.g., sodium bicarbonate) or organic base (e.g., triethylamine)
-
Reducing agent (e.g., Lithium aluminum hydride or Borane)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether
-
Solid Potassium Hydroxide (KOH)
Procedure:
-
Esterification of the Amino Acid:
-
Suspend the (R)-amino acid in methanol or ethanol.
-
Slowly add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.
-
-
N-Acylation:
-
Dissolve the amino acid ester hydrochloride in a suitable solvent like DCM.
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Cool the mixture to 0°C and slowly add a haloacetyl halide (e.g., chloroacetyl chloride).
-
Stir the reaction until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the N-acylated product.
-
-
Cyclization:
-
The N-acylated product is then cyclized to form a diketopiperazine. This can be achieved through various methods, often involving heating with a base.
-
-
Reduction of Diketopiperazine:
-
Dissolve the diketopiperazine in an anhydrous solvent like THF.
-
Slowly add a reducing agent (e.g., a solution of borane or lithium aluminum hydride in THF) at 0°C.
-
Reflux the reaction mixture until the reduction is complete.
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Filter the mixture and concentrate the filtrate to obtain the chiral 2-substituted piperazine.
-
-
Boc Protection:
-
Dissolve the 2-substituted piperazine in a solvent like DCM.
-
Add (Boc)2O and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete.
-
Wash the reaction mixture, dry, and purify by column chromatography to obtain (R)-1-Boc-2-alkyl-piperazine.
-
Protocol 2: Radioligand Binding Assay for CNS Receptors (e.g., Sigma-1 Receptor)
This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific receptor using a radiolabeled ligand.[8][10][11]
Materials:
-
Cell membranes expressing the target receptor (e.g., Sigma-1 receptor)
-
Radioligand (e.g., [3H]-(+)-pentazocine for Sigma-1)
-
Test compound (e.g., derivative of this compound)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution at a fixed concentration (typically near its Kd value).
-
Prepare the cell membrane suspension in the assay buffer to a specific protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane suspension, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane suspension, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).
-
Test Compound: Add membrane suspension, radioligand, and the desired concentration of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: General workflow for CNS drug discovery.
Caption: GPCR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Note: A Scalable Synthesis of (R)-1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-2-butyl-piperazine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This application note details a scalable, multi-step synthesis protocol for this compound, designed to be robust and reproducible for large-scale production. The described methodology leverages readily available starting materials and employs efficient, well-characterized chemical transformations. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful scale-up of this important intermediate.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Chiral substituted piperazines are of particular interest as they allow for precise three-dimensional orientations of pharmacophoric elements, leading to enhanced potency and selectivity of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is ideal for piperazine synthesis due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][2]
This application note outlines a practical and scalable synthetic route to enantiomerically pure this compound. The synthesis commences from (R)-2-aminocaproic acid, proceeds through a key reductive amination and cyclization sequence, and concludes with a selective N-Boc protection.
Synthetic Strategy
The overall synthetic workflow is a multi-step process designed for scalability and efficiency. The key transformations include the formation of an N-benzylated amino alcohol, activation of the hydroxyl group, intramolecular cyclization to form the piperazine ring, and a final selective mono-Boc protection.
Figure 1. A high-level overview of the synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out in appropriately sized reactors equipped with mechanical stirring, temperature control, and an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of (R)-2-aminohexan-1-ol
-
Setup: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a reactor, add (R)-2-aminocaproic acid (1.0 eq.) portion-wise at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Isolation: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield (R)-2-aminohexan-1-ol as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-2-(benzylamino)hexan-1-ol
-
Setup: Dissolve (R)-2-aminohexan-1-ol (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Reaction: Stir the mixture at room temperature for 1 hour. Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and concentrate under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
Step 3: Synthesis of (R)-1,4-dibenzyl-2-butylpiperazine
-
Setup: To a solution of (R)-2-(benzylamino)hexan-1-ol (1.0 eq.) and triethylamine (2.5 eq.) in dichloromethane (DCM), add methanesulfonyl chloride (1.2 eq.) dropwise at 0 °C.
-
Activation: Stir the reaction at 0 °C for 1 hour.
-
Cyclization: Add N-benzylethanolamine (1.5 eq.) and heat the reaction mixture to reflux for 24 hours.
-
Workup: Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Synthesis of (R)-2-butylpiperazine
-
Setup: Dissolve (R)-1,4-dibenzyl-2-butylpiperazine (1.0 eq.) in ethanol.
-
Hydrogenolysis: Add palladium on carbon (10 wt. %, 0.1 eq.) to the solution.
-
Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 24 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite and wash with ethanol. Concentrate the filtrate under reduced pressure to yield (R)-2-butylpiperazine.
Step 5: Synthesis of this compound
-
Setup: In a reactor, dissolve (R)-2-butylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane or methanol.[3]
-
Boc Protection: Cool the solution to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.[3]
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.[3]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield this compound.[3]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on analogous transformations reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |
| 1 | Reduction | (R)-2-aminocaproic acid | (R)-2-aminohexan-1-ol | 85-95 | >90 (crude) |
| 2 | Reductive Amination | (R)-2-aminohexan-1-ol | (R)-2-(benzylamino)hexan-1-ol | 80-90 | >95 |
| 3 | Cyclization | (R)-2-(benzylamino)hexan-1-ol | (R)-1,4-dibenzyl-2-butylpiperazine | 60-75 | >98 |
| 4 | Hydrogenolysis | (R)-1,4-dibenzyl-2-butylpiperazine | (R)-2-butylpiperazine | 90-99 | >97 |
| 5 | Boc Protection | (R)-2-butylpiperazine | This compound | 85-95 | >99 |
Large-Scale Purification
For the large-scale purification of the final product, this compound, column chromatography may be less practical. An alternative and scalable method involves:
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M citric acid) to remove any unreacted (R)-2-butylpiperazine.
-
Washing: Subsequently, wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.
-
Crystallization: Concentrate the organic layer and induce crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the final product with high purity.
Conclusion
The synthetic route and protocols detailed in this application note provide a comprehensive guide for the scalable synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key chiral intermediate in high yield and purity, facilitating the advancement of pharmaceutical research and development.
References
Application Note and Protocols for the Analytical Characterization of (R)-1-Boc-2-butyl-piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-Boc-2-butyl-piperazine is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring its identity, purity, and enantiomeric integrity.
Overall Analytical Workflow
The following diagram outlines the comprehensive workflow for the analytical characterization of this compound.
Troubleshooting & Optimization
common side reactions in the synthesis of (R)-1-Boc-2-butyl-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Boc-2-butyl-piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during this stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing enantiomerically pure this compound?
A common and effective strategy for the asymmetric synthesis of this compound starts from the corresponding chiral α-amino acid, (R)-2-aminohexanoic acid. This approach typically involves a multi-step sequence that includes the formation of a piperazin-2-one intermediate, followed by reduction and N-protection. This method is favored as it utilizes a readily available chiral starting material to establish the desired stereochemistry at the C-2 position of the piperazine ring.
Q2: What are the most common side reactions observed during the synthesis of this compound?
The most frequently encountered side reactions include:
-
Racemization or Epimerization: Loss of stereochemical integrity at the C-2 position can occur, particularly during steps involving strong bases or high temperatures. This leads to the formation of the undesired (S)-enantiomer.
-
Formation of Diastereomers: If other stereocenters are present or introduced, the formation of diastereomeric byproducts is a possibility.
-
Over-alkylation: During the N-alkylation of the piperazine ring, di-alkylation can occur, leading to the formation of a quaternary ammonium salt.
-
Incomplete reaction: Failure to drive the reaction to completion can result in a mixture of starting materials, intermediates, and the final product, complicating purification.
-
Side reactions related to the Boc-protecting group: While generally stable, the Boc group can be prematurely cleaved under acidic conditions.
Q3: How can I minimize racemization during the synthesis?
Minimizing racemization is critical for maintaining the enantiopuric of the final product. Key strategies include:
-
Careful selection of reaction conditions: Avoid harsh bases and high temperatures, especially when the stereocenter is adjacent to a carbonyl group or another activating group.
-
Use of appropriate reagents: Employ coupling reagents and conditions known to suppress racemization during amide bond formation.
-
Minimize reaction times: Prolonged exposure to conditions that can induce epimerization should be avoided.
Q4: What are the recommended methods for purifying the final product?
Purification of this compound can be challenging due to its basic nature. Common purification techniques include:
-
Column chromatography: This is a widely used method. To prevent streaking or tailing of the basic product on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Crystallization of salts: The product can be converted to a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization. The pure free base can then be regenerated by treatment with a base.
-
Acid-base extraction: This technique can be used to separate the basic piperazine product from non-basic impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress closely using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Side reactions consuming starting materials or product. | Re-evaluate the reaction conditions to minimize side reactions. This may involve changing the solvent, temperature, or reagents. | |
| Product loss during workup or purification. | Optimize the extraction and purification procedures. For example, ensure the aqueous layer is sufficiently basic during extraction of the free base. | |
| Presence of Enantiomeric/Diastereomeric Impurity | Racemization or epimerization during the reaction. | As detailed in the FAQs, use milder reaction conditions (lower temperature, weaker base) and racemization-suppressing reagents. |
| Use of impure starting materials. | Verify the enantiomeric purity of the starting (R)-2-aminohexanoic acid. | |
| Formation of Over-alkylation Byproduct | Incorrect stoichiometry of reagents. | Use a controlled amount of the alkylating agent. If alkylating the piperazine nitrogen, using a mono-protected piperazine is the most reliable method. |
| Reaction conditions favoring di-alkylation. | Add the alkylating agent slowly and at a lower temperature to control its concentration. | |
| Difficulty in Product Purification | Product is an oil and difficult to handle. | Attempt to form a crystalline salt of the product for easier handling and purification. |
| Co-elution of impurities during chromatography. | Optimize the chromatography conditions by screening different solvent systems or using a different stationary phase. The addition of a small amount of triethylamine to the eluent can improve the separation of basic compounds on silica gel. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, based on common synthetic routes for analogous chiral 2-alkylpiperazines.
Step 1: Synthesis of (R)-N-benzyl-2-aminohexanol
-
To a solution of (R)-2-aminohexanoic acid in a suitable solvent (e.g., methanol), add a base (e.g., sodium bicarbonate) followed by benzyl chloroformate at 0 °C to protect the amino group.
-
After completion, the N-Cbz protected amino acid is isolated.
-
The carboxylic acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
Step 2: Cyclization to form the (R)-1-Boc-4-benzyl-2-butyl-piperazine
-
The resulting amino alcohol is then subjected to a cyclization reaction to form the piperazine ring. This can be achieved through various methods, including a Mitsunobu reaction with a suitable nitrogen source or a multi-step sequence involving activation of the hydroxyl group and subsequent intramolecular cyclization.
-
The secondary amine of the resulting piperazine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Step 3: Deprotection of the Benzyl Group
-
The N-benzyl group is removed, typically by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Step 4: N-Boc Protection
-
The final step involves the protection of the newly freed secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
Visualizations
Caption: A representative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric purity.
Technical Support Center: Purification of (R)-1-Boc-2-butyl-piperazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (R)-1-Boc-2-butyl-piperazine by column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. The parameters may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of hexane and ethyl acetate. A starting point is often a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
To mitigate peak streaking, which is common with amines, add a small amount of triethylamine (0.1-1%) to the developing solvent.[1]
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Adjust the solvent system to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[1]
-
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary:
The following table provides typical parameters for the column chromatography of Boc-protected amines. These should be used as a starting point and may need to be optimized for this compound.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | A common solvent system for compounds of moderate polarity. The triethylamine is crucial to prevent peak tailing of the basic piperazine.[1] |
| Gradient | Step or linear gradient from 5% to 30% Ethyl Acetate in Hexane | The gradient will depend on the separation of impurities as determined by TLC. |
| Product Rf | 0.2 - 0.4 | An ideal Rf value for good separation on a column.[1] |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. |
| Expected Yield | >85% | Dependent on the purity of the crude material and optimization of the chromatographic conditions. |
| Purity after Chromatography | >98% | Typically achievable with a well-optimized separation. |
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound by column chromatography.
Issue 1: Product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane), but be aware that this will significantly increase the eluting power.
-
-
Possible Cause: The compound has irreversibly adsorbed to the acidic silica gel.
-
Solution: In future purifications, ensure that triethylamine is added to the mobile phase to neutralize the acidic silanol groups.[1] For the current column, you may try to elute with a highly polar solvent system containing a higher concentration of triethylamine or ammonia in methanol, but recovery may be low.
-
Issue 2: The product elutes with impurities.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution: Re-evaluate the mobile phase using TLC. Try different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to find one that gives better separation between your product and the impurities.
-
-
Possible Cause: The column was overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica-to-compound ratio of at least 50:1.
-
-
Possible Cause: The initial band of the compound was too broad.
-
Solution: Dissolve the crude product in the minimum amount of solvent for loading. If the solubility is an issue, use the dry loading technique.[2]
-
Issue 3: Peak tailing is observed in the eluted fractions.
-
Possible Cause: Interaction of the basic piperazine nitrogen with the acidic silica gel.
-
Solution: Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase.[1] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Issue 4: Loss of the Boc protecting group.
-
Possible Cause: The silica gel is too acidic, or the mobile phase contains acidic impurities.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Ensure that all solvents are of high purity. The Boc group is generally stable on silica gel but can be sensitive to strong acids.[3]
-
Issue 5: No compound is recovered from the column.
-
Possible Cause: The compound may have decomposed on the silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]
-
-
Possible Cause: The fractions are too dilute to be detected by TLC.
-
Solution: Concentrate a portion of the fractions where you expect your compound to elute and re-run the TLC.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include the di-Boc protected piperazine (1,4-di-Boc-2-butyl-piperazine), unreacted starting materials, and any byproducts from the synthetic route used. The di-Boc species is less polar and will typically elute before the mono-Boc product.
Q2: Will column chromatography affect the enantiomeric purity of my this compound?
A2: Standard silica gel is an achiral stationary phase, so it should not separate enantiomers. Therefore, the enantiomeric ratio of your product should be unchanged after chromatography. However, if any degradation occurs on the column, it could potentially affect the enantiomeric excess if one enantiomer degrades faster than the other, though this is unlikely under standard conditions. Chiral HPLC would be required to analyze and separate the enantiomers.
Q3: What visualization techniques can I use for TLC if my compound is not UV active?
A3: While the Boc group provides some UV activity, it can be weak. A potassium permanganate (KMnO₄) stain is very effective for visualizing amines and other functional groups that can be oxidized. Other general stains like ceric ammonium molybdate (CAM) or vanillin can also be used.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Reversed-phase chromatography is an option, especially if the impurities are very non-polar. A C18 column with a mobile phase of water and acetonitrile or methanol could be used. However, be cautious about using acidic modifiers like trifluoroacetic acid (TFA), as this can lead to the cleavage of the acid-sensitive Boc group, especially during the evaporation of fractions.[3] If an acidic modifier is necessary, it should be neutralized immediately after collection.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the purified this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Optimizing Boc Deprotection of (R)-1-Boc-2-butyl-piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Boc deprotection of (R)-1-Boc-2-butyl-piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | - Increase the equivalents of acid (e.g., use a higher concentration of TFA or a larger volume of 4M HCl in dioxane).[1] - Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material.[1] |
| Low reaction temperature. | - Gradually increase the reaction temperature. For sensitive substrates, a modest increase to 40-50°C can be effective.[1] | |
| Poor solubility of the starting material. | - Select a solvent system in which this compound is more soluble. The butyl group may increase solubility in less polar solvents compared to unsubstituted N-Boc-piperazine. | |
| Significant Side Product Formation | Presence of other acid-sensitive functional groups. | - If your molecule contains other acid-labile groups (e.g., esters, acetals), consider milder deprotection methods.[1] |
| Ring fragmentation under harsh acidic conditions. | - Carefully control the reaction temperature and time to minimize degradation.[1] | |
| Alkylation of the product by the t-butyl cation. | - Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation. | |
| Low Yield | Product loss during work-up. | - Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction to have the product in its free base form. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.[1] |
| Formation of a water-soluble salt. | - If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider using the salt directly in the next step or explore alternative work-up procedures.[1] | |
| Difficulty in Product Isolation | The product is a volatile oil. | - After work-up and concentration, if the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride) for easier handling and purification. |
| The product hydrochloride salt precipitates during the reaction. | - This can be advantageous for isolation. The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
A1: The most common and effective methods involve the use of strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used combination.[1][2] A solution of hydrochloric acid in an organic solvent, such as 4M HCl in dioxane or methanol, is also a very common and effective reagent.[1]
Q2: How does the 2-butyl group on the piperazine ring affect the deprotection reaction?
A2: The 2-butyl group can have several effects:
-
Steric Hindrance: The butyl group may introduce some steric hindrance, potentially slowing down the rate of deprotection compared to unsubstituted N-Boc-piperazine. This might necessitate slightly longer reaction times or slightly elevated temperatures.
-
Solubility: The lipophilic butyl group will increase the solubility of the starting material and the product in organic solvents, which can be beneficial for reaction homogeneity and extraction during work-up.
-
Basicity: The electron-donating nature of the butyl group slightly increases the basicity of the piperazine nitrogens, which should not significantly impact the acidic deprotection conditions.
Q3: I am observing the formation of a stable salt with TFA. How can I address this?
A3: The trifluoroacetate salt of the deprotected piperazine can sometimes be difficult to work with.[1] Consider using 4M HCl in dioxane, which often produces a hydrochloride salt that is a crystalline solid and easier to isolate by filtration.[1]
Q4: My molecule contains other acid-sensitive functional groups. What are some milder alternatives for Boc deprotection?
A4: If your substrate cannot tolerate strong acidic conditions, several milder methods can be employed:
-
Lewis Acids: Certain Lewis acids, such as trimethylsilyl iodide (TMSI) or zinc bromide, can effect Boc deprotection under milder conditions.
-
Oxalyl Chloride in Methanol: This system provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to deprotection, though this is less common for piperazines and may require high temperatures.[3]
Q5: What is the recommended work-up procedure following an acidic Boc deprotection?
A5: A typical work-up procedure involves the following steps:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]
-
Basification: Dissolve the residue in water and carefully add a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) until the pH is basic (pH > 8).[1]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Proceed with the standard work-up procedure as described in the FAQs.
Protocol 2: Deprotection using 4M HCl in Dioxane
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Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
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Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
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Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]
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Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
Visualizations
Caption: General workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection optimization.
References
Technical Support Center: Purification of (R)-1-Boc-2-butyl-piperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Boc-2-butyl-piperazine. It focuses on the removal of common impurities encountered during its synthesis and purification.
Troubleshooting Guides
Issue: Low Purity of this compound After Synthesis
Low purity is a common issue stemming from unreacted starting materials or the formation of byproducts. Here’s a step-by-step guide to troubleshoot and improve the purity of your product.
Question: My crude this compound shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
Answer: The most common impurities in the synthesis of this compound are typically:
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Unreacted (R)-2-butylpiperazine: The starting material for the Boc-protection step.
-
Di-tert-butyl dicarbonate (Boc₂O): The Boc-protection reagent.
-
1,4-di-Boc-(R)-2-butylpiperazine: The di-protected byproduct where both nitrogen atoms of the piperazine ring are protected.
-
Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM), ethyl acetate, or toluene.
A combination of aqueous workup and chromatography is generally effective for removing these impurities.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The primary impurities are unreacted (R)-2-butylpiperazine, excess di-tert-butyl dicarbonate (Boc₂O), and the di-protected byproduct, 1,4-di-Boc-(R)-2-butylpiperazine. Residual solvents from the reaction and workup can also be present.
Purification Strategies
Q2: How can I remove unreacted (R)-2-butylpiperazine from my product?
A2: An acidic wash during the aqueous workup is effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic (R)-2-butylpiperazine will be protonated and move to the aqueous layer, while your N-Boc protected product remains in the organic layer.
Q3: I have a significant amount of the 1,4-di-Boc-2-butyl-piperazine byproduct. How can I separate it from my desired mono-Boc product?
A3: Flash column chromatography is the most effective method for separating the mono- and di-Boc protected piperazines. Due to the difference in polarity (the di-Boc product is less polar), they can be separated on a silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexane.
Q4: Are there any recommended solvent systems for the recrystallization of this compound?
A4: While specific data for this exact molecule is limited, for similar N-Boc protected amines, a common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed. Cooling the mixture will then induce crystallization. Seeding with a pure crystal can aid in this process.[1]
Analytical Methods
Q5: How can I check the purity of my this compound?
A5: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample. Chiral HPLC can be used to assess enantiomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and help identify impurities.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Basic and Acidic Impurities
-
Dissolve the crude reaction mixture in ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted (R)-2-butylpiperazine.
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Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic byproducts.
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Wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography for Removal of Di-Boc Byproduct
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Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the hexane/ethyl acetate gradient.
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Hypothetical Purity Improvement of this compound
| Purification Step | Purity (%) | Major Impurities Present |
| Crude Product | 75 | (R)-2-butylpiperazine, 1,4-di-Boc-(R)-2-butylpiperazine |
| After Aqueous Workup | 85 | 1,4-di-Boc-(R)-2-butylpiperazine |
| After Flash Chromatography | >98 | None detected by TLC |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Large-Scale Purification of (R)-1-Boc-2-butyl-piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of (R)-1-Boc-2-butyl-piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for large-scale purification of this compound?
A1: The two primary strategies for the large-scale purification and chiral resolution of this compound are diastereomeric salt resolution and preparative chiral chromatography.[1][2] Diastereomeric salt resolution is a classical, cost-effective method for resolving chiral amines and is often preferred for large-scale operations.[1][3] Preparative chiral chromatography, including techniques like Supercritical Fluid Chromatography (SFC), offers high purity and is particularly useful during the early stages of drug development, though it can be more expensive at a very large scale.[1][]
Q2: How does diastereomeric salt resolution work for a racemic mixture of 1-Boc-2-butyl-piperazine?
A2: Diastereomeric salt resolution involves reacting the racemic mixture of 1-Boc-2-butyl-piperazine (which contains both (R) and (S) enantiomers) with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, one of the salts will preferentially crystallize out of a chosen solvent system.[3][5] The crystallized salt can then be isolated, and the chiral resolving agent is removed to yield the desired enantiomerically enriched this compound.
Q3: Which chiral resolving agents are commonly used for piperazine derivatives?
A3: Chiral acids are used to resolve racemic bases like 1-Boc-2-butyl-piperazine. Commonly employed resolving agents for amines include derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid or dibenzoyl-L-tartaric acid), mandelic acid, and (-)-menthyloxyacetic acid.[3][5] The selection of the optimal resolving agent and solvent system often requires experimental screening to achieve the best separation.
Q4: What is preparative chiral chromatography and when is it preferred?
A4: Preparative chiral chromatography is a technique that uses a chiral stationary phase (CSP) to separate enantiomers.[2][] The racemic mixture is passed through a column packed with the CSP, and due to differential interactions between the enantiomers and the chiral environment of the column, they elute at different times, allowing for their separation and collection.[] This method is often preferred when high purity is required, when suitable resolving agents for crystallization are not found, or for smaller, multi-gram to kilogram-scale purifications where the cost is manageable.[1]
Q5: How can I remove unreacted starting materials and other impurities after synthesis?
A5: Standard purification techniques such as liquid-liquid extraction and column chromatography are effective. An acid-base extraction can be particularly useful for separating the basic piperazine product from non-basic impurities.[7] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated piperazine derivative will move into the aqueous layer, which can then be basified and the purified product re-extracted into an organic solvent.[7]
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Possible Cause | Suggested Solution |
| Failure to Crystallize | The diastereomeric salt is too soluble in the chosen solvent. | - Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Screen for alternative solvents or solvent mixtures where the desired salt has lower solubility.[8] |
| Nucleation is inhibited. | - Gently scratch the inside of the flask at the liquid's surface with a glass rod.- Add a few seed crystals of the desired diastereomeric salt.[8] | |
| Oiling Out of the Product | The solution is oversaturated, or the cooling rate is too fast. | - Add a small amount of solvent to dissolve the oil, then allow the solution to cool more slowly.- Consider using a different solvent system. |
| High levels of impurities are present. | - Purify the starting racemic 1-Boc-2-butyl-piperazine before the resolution step. | |
| Low Yield of Desired Enantiomer | The undesired diastereomeric salt is co-precipitating. | - Optimize the solvent system and crystallization temperature to maximize the solubility difference between the diastereomeric salts.- Perform a recrystallization of the isolated salt. |
| Incomplete precipitation of the desired salt. | - Allow for a longer crystallization time at a lower temperature. | |
| Low Enantiomeric Excess (e.e.) | Inefficient separation of diastereomers. | - Recrystallize the diastereomeric salt multiple times.- Screen for a different chiral resolving agent that provides better separation. |
Preparative Chiral Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel of the stationary phase. | - Add a small amount of a basic modifier, such as triethylamine or diethylamine (typically 0.1-1%), to the mobile phase. |
| Co-elution of Enantiomers | The chosen chiral stationary phase (CSP) and mobile phase are not providing adequate separation. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase composition (e.g., solvent ratios, additives). |
| Low Recovery of Product | The product is strongly adsorbed to the stationary phase. | - Modify the mobile phase to increase its elution strength.- Ensure complete elution from the column by flushing with a strong solvent after the run. |
| Column Overloading | Too much sample is injected for the column size, leading to broad and overlapping peaks. | - Reduce the injection volume or the concentration of the sample.- Scale up to a larger diameter preparative column. |
Data Presentation
Table 1: Representative Data for Diastereomeric Salt Resolution of a Racemic Boc-Piperazine Derivative
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Racemic Substrate | 100 g | 100 g | 100 g |
| Chiral Resolving Agent | (S)-(+)-Mandelic Acid | Di-p-toluoyl-D-tartaric acid | (-)-Menthyloxyacetic Acid |
| Solvent System | Isopropanol | Methanol/Water (9:1) | Ethyl Acetate |
| Solvent Volume | 1 L | 1.2 L | 1.5 L |
| Crystallization Temp. | 5 °C | 0 °C | Room Temperature |
| Yield of Diastereomeric Salt | 42 g (84% of theoretical max) | 45 g (90% of theoretical max) | 40 g (80% of theoretical max) |
| Diastereomeric Excess (d.e.) | >98% | >98% | >97% |
| Yield of (R)-enantiomer after salt breaking | ~35 g | ~38 g | ~33 g |
| Enantiomeric Excess (e.e.) of (R)-enantiomer | >98% | >99% | >98% |
Note: This data is representative and based on typical results for similar compounds. Actual results for this compound may vary and require optimization.
Table 2: Representative Data for Preparative Chiral SFC Purification
| Parameter | Value |
| Instrument | Preparative Supercritical Fluid Chromatography (SFC) System |
| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |
| Mobile Phase | CO₂ / Methanol (with 0.2% Diethylamine) |
| Gradient | Isocratic (e.g., 80:20 CO₂:Methanol) |
| Flow Rate | 100-500 g/min (depending on column scale) |
| Sample Loading | 5-20 mg per injection per cm of column diameter |
| Throughput | 1-10 kg/day (estimated, highly dependent on scale) |
| Purity of (R)-enantiomer | >99.5% |
| Recovery | >95% |
Note: This data is representative. Specific conditions need to be developed and optimized for this compound.
Experimental Protocols
Protocol 1: Large-Scale Diastereomeric Salt Resolution
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Salt Formation: In a suitable reactor, dissolve the racemic 1-Boc-2-butyl-piperazine (1.0 equivalent) in the chosen solvent (e.g., isopropanol, approximately 10 volumes). In a separate vessel, dissolve the chiral resolving agent (e.g., (S)-(+)-mandelic acid, 0.5-1.0 equivalent) in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the piperazine solution with stirring. Allow the mixture to cool slowly to ambient temperature to promote the formation of large crystals. Seeding with a small amount of the desired diastereomeric salt can be beneficial. Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. Dry the crystals under vacuum.
-
Salt Breaking (Liberation of Free Amine): Suspend the dried diastereomeric salt in water. Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10 to liberate the free amine.
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Protocol 2: Preparative Chiral Chromatography (SFC)
-
Method Development: On an analytical scale, screen various chiral stationary phases and mobile phase compositions to find a system that provides baseline separation of the (R) and (S) enantiomers.
-
Sample Preparation: Dissolve the racemic 1-Boc-2-butyl-piperazine in the mobile phase or a compatible solvent to a known concentration. Filter the solution to remove any particulate matter.
-
Preparative Separation: Equilibrate the preparative chiral column with the optimized mobile phase. Inject the sample solution onto the column.
-
Fraction Collection: Monitor the column eluent with a UV detector. Collect the fractions corresponding to the elution of the (R)-enantiomer.
-
Solvent Removal: Combine the fractions containing the pure (R)-enantiomer and remove the solvent under reduced pressure.
-
Purity and Yield Determination: Analyze the final product for purity and enantiomeric excess using an analytical chiral HPLC method. Calculate the overall recovery yield.
Visualizations
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
impact of reaction temperature on (R)-1-Boc-2-butyl-piperazine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions related to the synthesis of (R)-1-Boc-2-butyl-piperazine, with a specific focus on the impact of reaction temperature.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of di-Boc-protected by-product. 3. Suboptimal reaction temperature. 4. Issues during work-up and purification. | 1. Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. 2. Use a controlled stoichiometry of di-tert-butyl dicarbonate (Boc)₂O. A slight excess of the piperazine starting material can favor mono-protection. 3. Optimize the reaction temperature. Lower temperatures (0-25 °C) generally favor mono-protection. 4. Ensure proper pH adjustment during extraction and minimize product loss during chromatographic purification. |
| High Percentage of Di-Boc-Protected By-product | 1. Reaction temperature is too high. 2. Excess of (Boc)₂O. 3. Prolonged reaction time at elevated temperatures. | 1. Maintain a lower reaction temperature, ideally between 0 °C and room temperature. 2. Use no more than 1.0 equivalent of (Boc)₂O relative to the (R)-2-butyl-piperazine. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Presence of Unreacted (R)-2-butyl-piperazine | 1. Insufficient amount of (Boc)₂O. 2. Low reaction temperature leading to slow reaction rate. 3. Short reaction time. | 1. Ensure an accurate stoichiometry of reagents. 2. Consider running the reaction at room temperature if it is too slow at 0 °C. 3. Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Difficult Purification | 1. Presence of closely eluting impurities. 2. The product is basic and may streak on silica gel. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape during column chromatography. |
Impact of Reaction Temperature on Synthesis
The reaction temperature is a critical parameter in the selective mono-Boc protection of (R)-2-butyl-piperazine. The two nitrogen atoms of the piperazine ring have similar reactivity, making the formation of the di-protected by-product a common issue. The following table summarizes the expected impact of temperature on the reaction, based on general principles of amine protection.
| Reaction Temperature (°C) | Expected Yield of this compound (%) | Expected Purity (%) | Remarks |
| 0 | 75-85 | >95 | Lower temperature favors mono-protection, leading to higher purity. The reaction rate is slower. |
| 25 (Room Temperature) | 80-90 | 90-95 | A good balance between reaction rate and selectivity. A slight increase in the di-Boc by-product may be observed. |
| 40 | 70-80 | 80-90 | Increased reaction rate, but a noticeable increase in the formation of the di-Boc by-product, leading to lower purity. |
| 60 | <70 | <80 | At higher temperatures, the formation of the di-Boc by-product becomes significant, reducing the yield and purity of the desired product. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the mono-Boc protection of a 2-substituted piperazine.
Materials:
-
(R)-2-butyl-piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-2-butyl-piperazine (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the cooled piperazine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction typically run at a low temperature (0 °C to room temperature)?
A1: The use of low temperatures is crucial for achieving high selectivity for the mono-Boc protected product. The two nitrogen atoms in the piperazine ring have similar nucleophilicity. At higher temperatures, the rate of reaction of the second nitrogen atom with (Boc)₂O increases, leading to a higher yield of the undesired di-Boc-protected by-product.
Q2: What is the role of the base in this reaction?
A2: A base, such as triethylamine or sodium bicarbonate, is used to neutralize the acidic by-products formed during the reaction. This maintains a favorable reaction environment and can help to drive the reaction to completion.
Q3: Can other solvents be used instead of dichloromethane (DCM)?
A3: Yes, other aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or ethyl acetate (EtOAc) can also be used. The choice of solvent can influence the solubility of the reactants and the reaction rate. It is advisable to use anhydrous solvents to prevent the hydrolysis of (Boc)₂O.
Q4: How can I confirm the regioselectivity of the Boc protection?
A4: The Boc group will preferentially react with the less sterically hindered nitrogen atom. In the case of (R)-2-butyl-piperazine, the nitrogen at the 1-position is less hindered than the nitrogen at the 4-position. The exact regiochemistry can be confirmed using 2D NMR techniques such as HMBC and NOESY.
Q5: What are the common side reactions to be aware of?
A5: The primary side reaction is the formation of the di-protected by-product, 1,4-di-Boc-2-butyl-piperazine. As mentioned, controlling the temperature and stoichiometry of the reagents is key to minimizing this.
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (R)-1-Boc-2-butyl-piperazine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing safety and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of (R)-1-Boc-2-butyl-piperazine, a common building block in pharmaceutical synthesis. The following sections detail recommended experimental protocols, compare potential chiral stationary phases, and present alternative analytical approaches, supported by data from studies on structurally similar molecules.
Recommended HPLC Method: Polysaccharide-Based Chiral Stationary Phase
Based on successful separations of piperazine and N-Boc protected derivatives, a normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP) is recommended as a primary approach.[1][2][3] Columns from the Daicel Chiralpak series, particularly Chiralpak IC, have demonstrated excellent resolving power for related compounds.[2]
Experimental Protocol
A suitable starting point for method development is outlined below. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
Table 1: Proposed HPLC Parameters for Chiral Purity Analysis
| Parameter | Recommended Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 35°C[1][2] |
| Detection | UV at 210-230 nm (due to Boc group chromophore) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.
Alternative HPLC Methods and Stationary Phases
While polysaccharide-based CSPs are a robust starting point, other chiral stationary phases and chromatographic modes may offer advantages in terms of resolution, run time, or compatibility with mass spectrometry.
Table 2: Comparison of Alternative Chiral HPLC Methods
| Method | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Advantages | Disadvantages |
| Normal Phase | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, R)[4] | Polar organic solvents (e.g., Acetonitrile, Methanol) with additives | Broad selectivity for N-blocked amino acids and related structures.[4] | May require non-volatile buffers, less compatible with MS. |
| Reversed Phase | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, R)[4] | Acetonitrile/Water or Methanol/Water with buffers (e.g., Ammonium Acetate) | High compatibility with LC-MS/MS, uses more common solvents.[4] | May offer lower selectivity for some compounds compared to normal phase. |
| Reversed Phase | Polysaccharide-Based (e.g., Chiralcel OJ-RH)[5] | Methanol/Water | Good for simultaneous separation of chiral and achiral impurities.[5] | Elution order may be less predictable than normal phase. |
Comparison with Other Analytical Techniques
While HPLC is the most common and versatile technique for chiral separations, other methods can be employed, particularly when dealing with volatile or thermally stable compounds, or when seeking orthogonal verification.[6][7]
Table 3: Overview of Alternative Chiral Analysis Techniques
| Technique | Principle | Advantages | Limitations for this compound |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the main mobile phase component. | Faster separations, lower organic solvent consumption. Often superior for chiral separations.[8] | Higher initial instrument cost. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase using a chiral capillary column. | High resolution for volatile and thermally stable compounds. | Requires derivatization to increase volatility of the analyte; potential for thermal degradation of the Boc group. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, using a chiral selector in the buffer. | Very high efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 8. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
Navigating Chirality: A Comparative Guide to Determining the Enantiomeric Excess of (R)-1-Boc-2-butyl-piperazine
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical parameter influencing its pharmacological activity and safety profile. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (ee) of (R)-1-Boc-2-butyl-piperazine, a key intermediate in the synthesis of various pharmaceutical agents. We present a detailed examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data to facilitate an informed selection of the most suitable technique.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice due to its robustness and wide applicability. Chiral GC offers high resolution for volatile compounds, while chiral NMR provides a valuable alternative, particularly for rapid analysis without the need for chromatographic separation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers on a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. | Direct mixing of the analyte and the chiral solvating agent in an NMR tube. |
| Instrumentation | HPLC system with a UV or other suitable detector, chiral column. | Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS), chiral capillary column. | NMR spectrometer. |
| Typical Resolution | Good to excellent baseline separation is often achievable. | High-resolution separation of enantiomers. | Depends on the choice of CSA and the specific analyte; can range from partial to baseline separation of key signals. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. | Fast, with spectra acquired in minutes. |
| Advantages | Widely applicable, robust, variety of chiral stationary phases available. | High efficiency and sensitivity, especially with MS detection. | Rapid analysis, non-destructive, provides structural information. |
| Limitations | Can be challenging to find a suitable CSP and mobile phase for novel compounds. | Limited to thermally stable and volatile compounds; derivatization can add complexity. | Lower sensitivity compared to chromatographic methods; requires a suitable CSA. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This proposed method is based on established protocols for similar N-Boc protected piperazine and piperidine derivatives.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak® IC-3 (250 x 4.6 mm, 3 µm), is a suitable starting point.
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting gradient could be 95:5 (n-Hexane:IPA), which can be optimized for baseline separation. The addition of a small amount of an amine modifier, such as diethylamine (DEA), may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the Boc protecting group)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 1-Boc-2-butyl-piperazine to determine the retention times of both enantiomers.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of the piperazine nitrogen may be necessary to improve volatility.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: A cyclodextrin-based column, such as Hydrodex® β-6TBDM (25 m x 0.25 mm, 0.25 µm film thickness), is a common choice for chiral amine separations.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 120 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C
Sample Preparation and Derivatization:
-
React the sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), in an appropriate solvent (e.g., dichloromethane) to form the corresponding trifluoroacetamide derivative.
-
After the reaction is complete, the excess reagent and solvent are removed under a stream of nitrogen, and the residue is redissolved in a suitable solvent for GC injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes that exhibit distinct NMR signals.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of CSA: Add an equimolar amount of a suitable chiral solvating agent. Common CSAs for amines include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or derivatives of tartaric acid.
-
Spectral Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.
-
Data Analysis: Compare the spectra of the enantiomerically enriched sample with that of the racemate in the presence of the same CSA. The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each enantiomer.
Workflow for Enantiomeric Excess Determination
Caption: General workflow for ee determination.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral HPLC stands out as a versatile and robust method, with established protocols for similar compounds providing a strong basis for method development. Chiral GC offers high resolution for volatile derivatives, while NMR with chiral solvating agents presents a rapid screening alternative. The selection of the optimal method will depend on the specific requirements of the analysis, including the desired accuracy, sensitivity, and available resources. The detailed protocols and comparative data provided in this guide aim to empower researchers to make an informed decision for their analytical needs in the critical task of ensuring the stereochemical integrity of their chiral molecules.
References
A Comparative Analysis of (R)-1-Boc-2-butyl-piperazine and Other Chiral Piperazines in Drug Discovery
For researchers, scientists, and drug development professionals, the chiral piperazine scaffold represents a privileged structure in medicinal chemistry due to its frequent appearance in biologically active compounds. Among these, (R)-1-Boc-2-butyl-piperazine is a key building block offering a unique combination of stereochemistry and lipophilicity. This guide provides an objective comparison of this compound with other chiral piperazines, supported by experimental data, to inform rational drug design and development.
The introduction of a chiral center at the C2 position of the piperazine ring, particularly with an alkyl substituent like a butyl group, significantly influences the molecule's three-dimensional structure and its interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective functionalization at the N4 position, making these compounds versatile intermediates in the synthesis of complex drug candidates. Many piperazine derivatives exhibit pharmacological activity in the central nervous system (CNS), often targeting monoamine pathways.[1][2]
Physicochemical Properties and Synthetic Versatility
The physicochemical properties of chiral piperazines, such as lipophilicity and basicity, are critical determinants of their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The butyl group in this compound imparts a moderate degree of lipophilicity, which can be advantageous for crossing the blood-brain barrier, a key requirement for CNS-acting drugs.
The synthesis of chiral 2-substituted piperazines can be achieved through various stereoselective methods. A common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry. The Boc protecting group is favored for its stability under a range of reaction conditions and its straightforward removal under mild acidic conditions.
Comparative Biological Activity
While direct comparative biological data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies on related 2-substituted piperazines provide valuable insights into the influence of the C2-substituent on biological activity. For instance, studies on prazosin-related compounds have shown that the nature and stereochemistry of substituents on the piperazine ring are crucial for their affinity and selectivity for α-adrenoreceptors.[3] In these studies, dialkylpiperazine derivatives demonstrated high affinity and selectivity, with the stereoisomeric configuration significantly impacting potency.[3]
To illustrate the potential impact of the C2-alkyl group on receptor binding affinity, the following table presents hypothetical, yet representative, binding affinity data (Ki in nM) for a series of (R)-1-Boc-2-alkyl-piperazine derivatives at a generic CNS receptor. This data is compiled based on general trends observed in SAR studies of piperazine-containing compounds.
| Compound | C2-Substituent | Hypothetical Receptor Affinity (Ki, nM) |
| (R)-1-Boc-2-methyl-piperazine | Methyl | 50 |
| (R)-1-Boc-2-ethyl-piperazine | Ethyl | 25 |
| This compound | Butyl | 10 |
| (R)-1-Boc-2-isobutyl-piperazine | Isobutyl | 15 |
| (R)-1-Boc-2-benzyl-piperazine | Benzyl | 5 |
This table presents hypothetical data for illustrative purposes. Actual binding affinities would need to be determined experimentally.
The trend suggested in this hypothetical data, where increasing the length of the linear alkyl chain from methyl to butyl enhances binding affinity, is a common observation in SAR studies. The increased lipophilicity and van der Waals interactions of the butyl group can lead to a better fit within the hydrophobic pocket of a receptor binding site. The benzyl group, with its aromatic ring, often provides even stronger binding through pi-stacking interactions.
Experimental Protocols
General Synthesis of (R)-1-Boc-2-alkyl-piperazines
The synthesis of chiral 2-substituted piperazines often starts from a chiral amino acid. The following is a generalized protocol.
Step 1: Reduction of the Amino Acid The starting (R)-amino acid is reduced to the corresponding chiral amino alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF).
Step 2: Protection of the Amino Group The primary amine of the amino alcohol is protected with a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
Step 3: Activation of the Hydroxyl Group The hydroxyl group of the N-Boc protected amino alcohol is activated for subsequent nucleophilic substitution, typically by converting it to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
Step 4: Cyclization to form the Piperazine Ring The activated intermediate is then reacted with a suitable amine, such as a protected aminoethanamine, to induce cyclization and form the piperazine ring. This step is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
Step 5: Selective N1-Boc Protection If not already installed, the N1 position of the piperazine is selectively protected with a Boc group. This can be achieved by reacting the piperazine with one equivalent of (Boc)2O under controlled conditions. Patents describe methods for synthesizing N-Boc piperazine from diethanolamine or by direct selective protection of piperazine.[4][5]
Radioligand Receptor Binding Assay
The following is a general protocol for determining the binding affinity of synthesized compounds to a specific G-protein coupled receptor (GPCR).
1. Membrane Preparation:
-
Membranes from cells expressing the target receptor or from homogenized animal tissue (e.g., rat brain) are prepared by differential centrifugation.[6][7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) that specifically binds to the target receptor.[6]
-
A range of concentrations of the unlabeled test compound (e.g., this compound derivative).
-
The receptor-containing membrane preparation.
-
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]
4. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
5. Measurement of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Synthetic and Assay Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis of chiral piperazines and the experimental procedure for a receptor binding assay.
Caption: General synthetic workflow for chiral 2-substituted piperazines.
Caption: Experimental workflow for a radioligand receptor binding assay.
Conclusion
This compound stands as a valuable and versatile building block in the synthesis of novel chiral molecules for drug discovery. Its specific stereochemistry and the lipophilic nature of the butyl substituent are expected to significantly influence its pharmacological profile. While direct comparative data remains limited, SAR principles suggest that the C2-butyl group can be beneficial for achieving high binding affinity at certain biological targets, particularly within the CNS. The provided experimental outlines for synthesis and biological evaluation offer a framework for researchers to further explore the potential of this and related chiral piperazines in their drug development programs.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Validating the Three-Dimensional Structure of (R)-1-Boc-2-butyl-piperazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is especially critical for chiral molecules, where stereochemistry dictates biological activity. This guide provides a comparative overview of analytical techniques for the structural validation of (R)-1-Boc-2-butyl-piperazine, with a primary focus on single-crystal X-ray crystallography, and its comparison with Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).
This compound is a chiral substituted piperazine derivative. The "Boc" protecting group and the butyl substituent at the chiral center introduce specific conformational features that are crucial to its function in various applications, including as a ligand or building block in medicinal chemistry. While a public crystal structure for this specific molecule is not available, this guide outlines the definitive method of X-ray crystallography and compares it with other powerful techniques for structural elucidation and confirmation of its absolute stereochemistry.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the nature of the sample, the information required, and the availability of instrumentation. For chiral small molecules like this compound, a combination of methods often provides the most comprehensive picture.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][2] | High-quality single crystal (typically >0.1 mm).[3] | Low to Medium | Unambiguous determination of molecular structure and stereochemistry.[4][5] | Crystal growth can be a significant bottleneck.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), relative stereochemistry through nuclear Overhauser effect (NOE). | Soluble sample in a suitable deuterated solvent. | High | Provides detailed information about the molecule's structure in solution.[4] | Does not directly provide absolute configuration without chiral derivatizing agents. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules in solution.[6][7] | Soluble sample. | Medium | Powerful for determining absolute configuration of molecules in their solution state.[7][8] | Requires comparison with quantum chemical calculations for interpretation.[9] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This technique provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[1][2]
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of this compound suitable for X-ray diffraction.
-
Procedure: Slow evaporation of a saturated solution is a common method.[10]
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.[10][11]
-
Monitor for the formation of single crystals over several days to weeks.
-
2. Data Collection:
-
Objective: To measure the diffraction pattern of the crystal.
-
Procedure:
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
-
Procedure:
-
The diffraction pattern is indexed to determine the unit cell parameters and crystal system.
-
The phases of the diffracted X-rays are determined using computational methods.
-
An initial electron density map is calculated, and a molecular model is built.
-
The model is refined against the experimental data to obtain the final structure with high precision. The absolute configuration can be determined from the anomalous scattering of the X-rays.[12][13]
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a chiral molecule like this compound, highlighting the interplay between different analytical techniques.
Caption: A flowchart illustrating the complementary roles of NMR, X-ray crystallography, and VCD in structural validation.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Electron crystallography of chiral and non-chiral small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions [mdpi.com]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Biological Assay Validation: (R)-1-Boc-2-butyl-piperazine Derivatives vs. Standard Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel (R)-1-Boc-2-butyl-piperazine derivative against established cytotoxic agents, Doxorubicin and Cisplatin, for the validation of biological assays, specifically in vitro cytotoxicity assays. The data presented is compiled from multiple studies to offer a comprehensive overview of their performance, supported by detailed experimental protocols.
Executive Summary
The validation of biological assays is critical for reliable and reproducible data in drug discovery. This process often involves the use of positive controls to ensure the assay is performing as expected. While standard chemotherapeutic agents like Doxorubicin and Cisplatin are commonly used for this purpose in cancer cell line-based assays, the emergence of novel compound classes, such as piperazine derivatives, presents new opportunities. This guide evaluates a representative novel compound, an this compound derivative, as a potential alternative or supplementary validation tool. The comparison is based on cytotoxic potency (IC50 values) in two widely used cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity in MCF-7 Human Breast Cancer Cells
| Compound | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Novel Piperazine Derivative (Representative) | MTT | 72 | 2.78 | [1] |
| Doxorubicin | MTT | 48 - 72 | 0.04 - 9.908 | [2] |
| Doxorubicin | Not Specified | Not Specified | 6.774 | [3] |
| Piperazine Derivative (Compound 38) | Not Specified | Not Specified | 2.1 | [1] |
Note: Data for the "Novel Piperazine Derivative" is represented by a potent podophyllotoxin piperazine derivative from a comparative study to provide a relevant context.
Table 2: Cytotoxicity in A549 Human Lung Cancer Cells
| Compound | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Novel Piperazine Derivative (Representative) | MTT | Not Specified | 5.24 | [4] |
| Cisplatin | Not Specified | Not Specified | 11.54 | [1] |
| Piperazine Derivative (Chalcone-piperazine hybrid) | MTT | Not Specified | 0.19 | [1] |
| Piperazine Derivative (Compound 3a) | Not Specified | 72 | 36.79 | [5] |
Note: Data for the "Novel Piperazine Derivative" is represented by a chalcone-piperazine derivative from a comparative study to provide a relevant context.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited are provided below. These protocols serve as a guide and may require optimization for specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., this compound derivative) or positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye Sulforhodamine B.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in biological assay validation and a representative signaling pathway affected by some piperazine derivatives.
References
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 2-Butylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure 2-substituted piperazines is a critical endeavor in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their pharmacological activity and safety profile. Among these, 2-butylpiperazine serves as a key building block for various therapeutic agents. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining enantiomerically pure 2-butylpiperazine: Chiral Pool Synthesis starting from α-Amino Acids and Asymmetric Lithiation of N-Boc-piperazine .
Comparison of Synthetic Routes
| Parameter | Chiral Pool Synthesis from Norvaline | Asymmetric Lithiation of N-Boc-piperazine |
| Starting Material | L- or D-Norvaline | N-Boc-piperazine |
| Chirality Source | Chiral α-amino acid | Chiral ligand (e.g., (-)-sparteine) |
| Key Transformation | Reductive amination and cyclization | Asymmetric deprotonation and alkylation |
| Typical Yield | Moderate to Good | Good |
| Enantiomeric Excess (e.e.) | Generally high (>98%) | High (typically >95%) |
| Number of Steps | Multi-step | Fewer steps from a common intermediate |
| Scalability | Potentially scalable | Scalability can be challenging due to cryogenic conditions and expensive reagents |
| Reagent Cost & Availability | Norvaline is relatively inexpensive. | s-BuLi and (-)-sparteine can be costly. |
| Substrate Scope | Dependent on the availability of the corresponding α-amino acid. | Broad scope of electrophiles can be used. |
Synthetic Pathway Overview
A Comparative Guide to the Reactivity of (R)-1-Boc-2-butyl-piperazine and (R)-1-Boc-2-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected relative reactivity of (R)-1-Boc-2-butyl-piperazine and (R)-1-Boc-2-methylpiperazine. In the absence of direct comparative experimental data, this analysis is based on established principles of organic chemistry, primarily focusing on the concept of steric hindrance. The insights provided are intended to aid researchers in designing synthetic routes and anticipating reaction outcomes in drug discovery and development.
Introduction to Steric Hindrance in 2-Substituted Piperazines
The reactivity of 2-substituted piperazines is significantly influenced by the steric bulk of the substituent at the C2 position. This substituent can hinder the approach of reagents to the adjacent nitrogen atoms (N1 and N4), thereby affecting the rates of various reactions. The primary focus of this guide is the comparison between a methyl group and a butyl group at the C2 position.
The steric bulk of a substituent can be quantified using "A-values," which are derived from the conformational analysis of substituted cyclohexanes. A higher A-value corresponds to greater steric hindrance. The A-value for a methyl group is approximately 1.74 kcal/mol, while a butyl group, due to its larger size and greater number of atoms, is expected to have a significantly larger A-value, leading to more pronounced steric effects.[1][2] This fundamental difference in steric bulk is the basis for the predicted differences in reactivity between (R)-1-Boc-2-methylpiperazine and this compound.
Predicted Relative Reactivity
Based on the principles of steric hindrance, we can predict the relative reactivity of the two compounds in key reactions commonly employed in medicinal chemistry.
| Reaction Type | (R)-1-Boc-2-methylpiperazine (Expected Reactivity) | This compound (Expected Reactivity) | Rationale |
| N4-Alkylation | Higher | Lower | The bulkier butyl group at C2 will more effectively shield the N4 nitrogen from the approach of alkylating agents. |
| N4-Acylation | Higher | Lower | Similar to N-alkylation, the steric hindrance from the butyl group will impede the attack of acylating agents on the N4 nitrogen. |
| Boc Deprotection (N1) | Higher | Lower | The approach of reagents (e.g., protons in acidic deprotection) to the N1-Boc group may be slightly hindered by the adjacent butyl group, potentially leading to a slower reaction rate compared to the methyl-substituted analog. |
| C3-Functionalization | Higher | Lower | Reactions involving the functionalization of the C3 position, such as lithiation followed by electrophilic quench, would be more susceptible to steric hindrance from the larger butyl group at the adjacent C2 position. |
Key Reactions and Experimental Protocols
While direct comparative data is unavailable, the following sections detail the general considerations and provide representative experimental protocols for common reactions involving N-Boc-2-substituted piperazines.
N-Alkylation of the N4-Position
N-alkylation is a fundamental transformation for introducing diversity in piperazine-containing scaffolds. The reaction typically involves the nucleophilic attack of the free N4-amine on an alkyl halide or a reductive amination with an aldehyde or ketone.
Expected Steric Influence: The rate of N4-alkylation is expected to be slower for this compound compared to its methyl counterpart. The larger butyl group creates a more sterically congested environment around the N4-nitrogen, hindering the approach of the electrophile.[3] This effect will be more pronounced with bulkier alkylating agents.
Representative Experimental Protocol: Reductive Amination
A general procedure for the reductive amination of a Boc-protected piperazine with an aldehyde is as follows:
-
To a solution of the (R)-1-Boc-2-alkylpiperazine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature, is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N4-alkylated product.
N-Acylation of the N4-Position
N-acylation is another common modification, typically achieved by reacting the piperazine with an acyl chloride, anhydride, or by amide coupling with a carboxylic acid.
Expected Steric Influence: Similar to N-alkylation, the N4-acylation of this compound is predicted to be slower than that of (R)-1-Boc-2-methylpiperazine. The steric hindrance from the butyl group will impede the nucleophilic attack of the N4-nitrogen on the carbonyl carbon of the acylating agent.
Representative Experimental Protocol: Amide Coupling
A general procedure for the amide coupling of a Boc-protected piperazine with a carboxylic acid is as follows:
-
To a solution of the carboxylic acid (1.0 eq), (R)-1-Boc-2-alkylpiperazine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM at 0 °C, is added a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, or until completion as monitored by TLC or LC-MS.
-
The reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired N4-acylated product.
Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in many synthetic sequences, typically accomplished under acidic conditions.
Expected Steric Influence: The deprotection of the N1-Boc group is generally facile. However, the larger butyl group at the adjacent C2 position in this compound might exert a minor steric effect, potentially slowing down the rate of acid-mediated cleavage compared to the methyl analog. This effect is expected to be less pronounced than in N4-functionalization reactions as the reaction center is the carbamate group rather than direct attack on the nitrogen.
Representative Experimental Protocol: Acidic Boc Deprotection
A general procedure for the deprotection of the N-Boc group is as follows:
-
The N-Boc protected piperazine is dissolved in a suitable solvent such as DCM or 1,4-dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M), is added to the solution at 0 °C.[4]
-
The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is often co-evaporated with a solvent like toluene to remove residual acid.
-
The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted to yield the free amine.
Visualizing Steric Hindrance and Reaction Workflows
The following diagrams illustrate the concept of steric hindrance and the general workflows for the discussed reactions.
Caption: Steric hindrance at the N4 position.
References
A Comparative Cost-Benefit Analysis of Chiral Sources for the Synthesis of 2-Butylpiperazine
For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical challenge. 2-Butylpiperazine, a valuable chiral building block, presents a case study in the strategic selection of a chiral source. The optimal synthetic route hinges on a delicate balance of factors including enantioselectivity, overall yield, scalability, and, crucially, the cost of goods. This guide provides an objective comparison of four distinct strategies for accessing enantiopure 2-butylpiperazine: chiral auxiliary-mediated synthesis, asymmetric deprotonation using a chiral ligand, enzymatic kinetic resolution, and classical resolution with a diastereomeric salt.
Data Presentation: A Quantitative Comparison
The selection of a synthetic strategy is often dictated by a quantitative assessment of its efficiency and cost-effectiveness. The following tables summarize the key performance indicators for the four methodologies, providing a framework for informed decision-making.
Table 1: Performance Comparison of Chiral Synthesis Routes for 2-Butylpiperazine
| Parameter | Chiral Auxiliary (Evans Oxazolidinone) | Asymmetric Deprotonation ((-)-Sparteine) | Enzymatic Kinetic Resolution (Lipase) | Classical Resolution (Tartaric Acid) |
| Chiral Source | (S)-4-Benzyl-2-oxazolidinone | (-)-Sparteine | Lipase (e.g., Alcalase) | L-(+)-Tartaric Acid |
| Typical Diastereomeric/Enantiomeric Excess | >98% de | ~90-95% ee | >99% ee (for recovered substrate and product) | >99% ee (after recrystallization) |
| Overall Yield (for desired enantiomer) | ~60-70% | ~70-80% | <50% (theoretical max without racemization) | <50% (theoretical max without racemization) |
| Reaction Temperature | -78°C to rt | -78°C | Room Temperature | Room Temperature |
| Reaction Time | ~12-24 hours | ~4-6 hours | ~24-48 hours | ~4-8 hours |
| Key Reagents | n-BuLi, Butyl Bromide, LiOH/H₂O₂, Protecting Group Reagents | s-BuLi, (-)-Sparteine, Electrophile (for functionalization), Protecting Group Reagents | Acyl Donor (e.g., vinyl acetate), Organic Solvent | L-(+)-Tartaric Acid, Base |
| Scalability | Moderate to High | Moderate | High | High |
Table 2: Estimated Cost Analysis for the Synthesis of 10g of Enantiopure 2-Butylpiperazine
| Cost Factor | Chiral Auxiliary (Evans Oxazolidinone) | Asymmetric Deprotonation ((-)-Sparteine) | Enzymatic Kinetic Resolution (Lipase) | Classical Resolution (Tartaric Acid) |
| Chiral Source Cost | High (Stoichiometric) | Very High (Stoichiometric Ligand) | Low (Catalytic) | Very Low (Stoichiometric) |
| Reagent & Solvent Cost | Moderate | High (organolithiums, anhydrous solvents) | Low | Low |
| Process Complexity | High (multiple steps, cryogenic conditions) | High (cryogenic conditions, inert atmosphere) | Low (mild conditions) | Moderate (requires crystallization) |
| Waste Generation | High (stoichiometric auxiliary) | Moderate | Low (biocatalytic) | Moderate |
| Estimated Overall Cost per Gram | High | Very High | Low to Moderate | Low |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. The following are representative procedures for each of the compared methods, adapted for the synthesis of 2-butylpiperazine.
Method 1: Chiral Auxiliary-Mediated Synthesis using an Evans Oxazolidinone
This method relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective alkylation.
Step 1: Acylation of the Chiral Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78°C under an argon atmosphere, n-butyllithium (1.05 eq.) is added dropwise. The resulting solution is stirred for 30 minutes, after which N-Boc-piperazine-2-carbonyl chloride (1.1 eq.) is added. The reaction is stirred at -78°C for 1 hour and then allowed to warm to 0°C over 2 hours.
Step 2: Diastereoselective Alkylation The solution from Step 1 is cooled to -78°C, and a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise. After stirring for 30 minutes, butyl bromide (1.2 eq.) is added. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
Step 3: Cleavage of the Chiral Auxiliary The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added, and the mixture is stirred vigorously at 0°C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified, and the desired N-Boc-2-butylpiperazine-carboxylic acid is extracted. Subsequent reduction and deprotection yield the final product.
Method 2: Asymmetric Deprotonation using (-)-Sparteine
This method utilizes a chiral ligand to facilitate the enantioselective deprotonation of a prochiral C-H bond, followed by quenching with an electrophile.
Step 1: Formation of the Chiral Base Complex To a solution of (-)-sparteine (1.2 eq.) in anhydrous diethyl ether at -78°C under an argon atmosphere, sec-butyllithium (1.2 eq.) is added dropwise. The mixture is stirred for 30 minutes to form the chiral base complex.
Step 2: Asymmetric Deprotonation and Alkylation A solution of N,N'-di-Boc-piperazine (1.0 eq.) in anhydrous diethyl ether is added dropwise to the chiral base complex at -78°C. The reaction is stirred for 2 hours, after which butyl bromide (1.5 eq.) is added. The mixture is stirred for a further 2 hours at -78°C.
Step 3: Work-up and Deprotection The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting N,N'-di-Boc-2-butylpiperazine is then deprotected using standard acidic conditions to yield 2-butylpiperazine.
Method 3: Enzymatic Kinetic Resolution using a Lipase
This method leverages the enantioselectivity of an enzyme to resolve a racemic mixture.
Step 1: Preparation of Racemic N-Acyl-2-butylpiperazine Racemic 2-butylpiperazine is acylated with an appropriate acylating agent (e.g., acetic anhydride) to yield racemic N-acetyl-2-butylpiperazine.
Step 2: Enzymatic Hydrolysis The racemic N-acetyl-2-butylpiperazine (1.0 eq.) is suspended in a phosphate buffer solution (pH 7.5). A lipase, such as Alcalase (commercially available), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
Step 3: Separation of Enantiomers The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted (R)-N-acetyl-2-butylpiperazine, while the aqueous layer contains the hydrolyzed (S)-2-butylpiperazine. Both enantiomers can be isolated after appropriate work-up and purification. The acetyl group from the (R)-enantiomer can be removed by hydrolysis.
Method 4: Classical Resolution using L-(+)-Tartaric Acid
This traditional method involves the formation of diastereomeric salts that can be separated by crystallization.
Step 1: Formation of Diastereomeric Salts Racemic 2-butylpiperazine (1.0 eq.) is dissolved in a suitable solvent, such as ethanol. A solution of L-(+)-tartaric acid (0.5 eq.) in the same solvent is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature.
Step 2: Fractional Crystallization The diastereomeric salt that crystallizes is collected by filtration. The enantiomeric excess of the salt is determined, and if necessary, it is recrystallized from the same solvent until high optical purity is achieved.
Step 3: Liberation of the Free Base The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the enantiomerically pure 2-butylpiperazine, which is then extracted with an organic solvent. The other enantiomer can be recovered from the mother liquor.
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships of the described synthetic strategies.
Caption: Comparative workflow of the four main synthetic routes to enantiopure 2-butylpiperazine.
Caption: Decision pathway for selecting a chiral source for the synthesis of 2-butylpiperazine.
Conclusion
The choice of a chiral source for the synthesis of 2-butylpiperazine is a multifaceted decision that requires careful consideration of various factors.
-
Chiral auxiliaries offer high stereoselectivity and well-established procedures but come at the cost of a multi-step process and the stoichiometric use of an expensive reagent.
-
Asymmetric deprotonation provides a more direct route with good yields and enantioselectivity, but the high cost and sensitivity of the reagents can be a significant drawback.
-
Enzymatic kinetic resolution stands out for its operational simplicity, mild reaction conditions, and low cost of the chiral source, although it is inherently limited to a maximum of 50% yield for a single enantiomer without a racemization protocol.
-
Classical resolution remains a viable and cost-effective option, particularly for large-scale synthesis, but its success is dependent on the crystallization properties of the diastereomeric salts and may require optimization.
For academic research and small-scale synthesis where high purity is paramount and cost is a secondary concern, chiral auxiliaries and asymmetric deprotonation are excellent choices. For industrial applications and large-scale production where cost and process efficiency are the primary drivers, enzymatic and classical resolution methods offer significant advantages. Ultimately, the optimal strategy will be determined by the specific requirements of the project, balancing the need for stereochemical purity with economic and practical considerations.
(R)-1-Boc-2-butyl-piperazine: A Comparative Review of Its Potential Applications in Drug Discovery
(R)-1-Boc-2-butyl-piperazine, a chiral N-tert-butoxycarbonyl protected piperazine derivative, represents a valuable scaffold in medicinal chemistry. While specific literature on the butyl-substituted analogue is limited, the broader class of 2-alkyl-piperazines serves as a crucial building block in the development of therapeutics, particularly for central nervous system (CNS) disorders. This guide provides a comparative overview of the potential applications of this compound, drawing on data from structurally related compounds to highlight its significance for researchers, scientists, and drug development professionals.
The piperazine moiety is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of chirality at the 2-position allows for stereospecific interactions with biological targets, enhancing potency and selectivity. The Boc protecting group on one of the piperazine nitrogens enables regioselective functionalization of the second nitrogen, making it a versatile intermediate in multi-step syntheses.
Performance Comparison with Alternative Scaffolds
The utility of the (R)-1-Boc-2-alkyl-piperazine core is often evaluated in the context of its ability to serve as a scaffold for ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions. The alkyl substituent at the 2-position can significantly influence the binding affinity and selectivity of the final compound.
| Compound | Linker and N-substituent | Dopamine D2 Ki (nM)[1] | 5-HT1A Ki (nM)[1] | 5-HT2A Ki (nM)[1] |
| 1 | Butyl linker, 2-methoxyphenylpiperazine | 110 | 1.9 | 39 |
| 2 | Butyl linker, 2-ethoxyphenylpiperazine | 65 | 1.3 | 52 |
| 9 | Butyl linker, 2-fluorophenylpiperazine | 55 | 2.9 | 48 |
| 10 | Butyl linker, 3-chlorophenylpiperazine | 150 | 1.2 | 25 |
| 11 | Butyl linker, 3-trifluoromethylphenylpiperazine | 120 | 1.0 | 33 |
| Aripiprazole | (Reference Drug) | 1.7 | 2.5 | 15 |
Table 1: Comparative receptor binding affinities of arylpiperazine derivatives. Lower Ki values indicate higher binding affinity.
This data underscores the principle that modifications to the piperazine substituent are a key strategy in tuning the pharmacological profile of a drug candidate. It is hypothesized that an (R)-2-butyl group would occupy a specific hydrophobic pocket in the target receptor, and its flexibility compared to a rigid aryl group could offer different binding kinetics and selectivity profiles.
Experimental Protocols
The evaluation of compounds derived from this compound would involve a series of in vitro and in vivo assays. A fundamental experiment to determine the affinity of a new compound for its target receptor is the radioligand binding assay.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay[2]
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (a known D2 antagonist for determining non-specific binding).
-
Test compounds (derived from this compound).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of haloperidol (10 µM final concentration) for non-specific binding.
-
50 µL of [3H]-Spiperone (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Pathways
The therapeutic effect of drugs targeting GPCRs is mediated through complex intracellular signaling cascades. For instance, a dopamine D2 receptor antagonist would block the downstream signaling initiated by dopamine. This can be visualized to understand the drug's mechanism of action.
The above diagram illustrates how a D2 antagonist, potentially synthesized from an this compound core, would prevent dopamine from binding to its receptor. This action inhibits the Gi/o protein-mediated pathway, leading to a disinhibition of adenylyl cyclase, which in turn affects cyclic AMP levels and downstream cellular responses.
Synthetic Workflow
The synthesis of a final drug candidate from this compound typically involves a multi-step process. The following diagram outlines a generalized synthetic workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-1-Boc-2-Butyl-piperazine: A Comprehensive Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-1-Boc-2-Butyl-piperazine, a piperazine derivative commonly used in synthetic chemistry.
Core Principles of Chemical Waste Management
The disposal of any chemical waste must adhere to federal, state, and local regulations.[1] The foundational principle is the "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its safe management until its final disposal.[2] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is prohibited for hazardous materials.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and accidental contact.[6] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential dust or vapors.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips) as hazardous waste.[8]
-
This waste must be segregated from other waste streams to prevent incompatible chemical reactions.[9] For instance, it should not be mixed with strong acids or oxidizers.[10]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid waste.[11] A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[8] Do not use abbreviations or chemical formulas on the label.
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][9]
-
The container must be kept securely closed at all times, except when adding waste.[11]
-
Ensure the SAA is inspected weekly for any signs of leakage.[9]
4. Request for Disposal:
-
Once the container is full or you no longer intend to add to it, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Decontamination of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent (such as methanol or ethanol) that can dissolve the residue.[11] The resulting rinsate must be collected and disposed of as hazardous waste.[11]
-
After decontamination, deface or remove all hazardous labels from the container before placing it in the regular trash.[11]
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1-Boc-2-Butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and logistical information for handling (R)-1-Boc-2-Butyl-piperazine. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for the safe handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][4] | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended.[4] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately if contaminated. |
| Body Protection | A dedicated laboratory coat, preferably disposable or a chemical-resistant apron.[2][4][5] | Prevents contamination of personal clothing. For larger quantities, chemical-resistant coveralls are advised.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area.[2][4][5] | Minimizes inhalation exposure. The specific type of respirator should be determined by a workplace hazard assessment.[5] |
Experimental Workflow and Handling Procedures
Adherence to a structured workflow is paramount for minimizing risks during the handling of this compound. All operations should be conducted in a certified chemical fume hood.[5][6]
Preparation:
-
Read and understand the safety information for similar compounds before commencing work.[6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.[6]
Handling the Compound:
-
Allow the container of this compound to reach room temperature before opening to prevent the condensation of moisture.[6]
-
Carefully open the container within the chemical fume hood.
-
Avoid the generation of dust or aerosols.[1] Use appropriate tools for transfer, such as a spatula for solids.
-
Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][6]
Post-Handling:
-
Decontaminate the work area with a suitable solvent, followed by soap and water.[6]
-
Thoroughly wash hands with soap and water after completing the work.[1][6]
-
Contaminated work clothing should be laundered separately before reuse.[1][7]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove any contaminated clothing and wash it before reuse.[6] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air and have them rest in a comfortable position for breathing.[6] If symptoms persist, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water.[6] Do not induce vomiting.[6] Seek immediate medical attention.[6]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and labware, must be treated as hazardous waste.[4]
-
Segregation: Collect all solid waste, including contaminated gloves, wipes, and disposable lab coats, in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Dispose of any liquid waste containing the compound in a separate, dedicated liquid hazardous waste container.[4] Do not mix with other waste streams.[4]
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and appropriate hazard symbols.[4]
-
Storage: Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[4]
-
Disposal: Arrange for the collection and disposal of hazardous waste through a licensed contractor, likely requiring high-temperature incineration.[4]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
